ABTS diammonium salt
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDRQQURAXLVGJ-AXMZSLBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O6S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28752-68-3 (Parent) | |
| Record name | ABTS diammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30931-67-0 | |
| Record name | ABTS diammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to ABTS Diammonium Salt: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt is a water-soluble chemical compound extensively utilized as a chromogenic substrate in a multitude of biochemical assays.[1][2] Its capacity to undergo oxidation in the presence of peroxidase enzymes and hydrogen peroxide, resulting in a distinct color change, establishes it as an invaluable tool for enzyme-linked immunosorbent assays (ELISA) and antioxidant capacity studies.[2] This guide provides a comprehensive overview of the chemical and physical properties of ABTS diammonium salt, complete with detailed experimental protocols and visual diagrams to support researchers in their laboratory work.
Core Chemical and Physical Properties
This compound is a stable and sensitive reagent.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Synonyms | 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, AzBTS-(NH4)2 | [1][2][3] |
| CAS Number | 30931-67-0 | [1][2][4] |
| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [2][3][5][6] |
| Molecular Weight | 548.68 g/mol | [1][2][3][4] |
| Appearance | Pale green to light green or yellow powder/crystals | [1][2][7] |
| Melting Point | >181°C (decomposes) | [2][8] |
| Solubility | Water: ~50 mg/mLDMSO: ~10 mg/mLPBS (pH 7.2): ~3 mg/mL | [1][2][9][10] |
| pH | 5.0–6.0 (50 g/L in water at 25°C) | [2][8] |
| Stability | Light sensitive, hygroscopic. Stable for at least 2 years when stored at +4°C. | [1][2][8] |
| Storage Temperature | 2-8°C | [2][4][8] |
Spectral and Electrochemical Properties
The utility of ABTS in various assays is intrinsically linked to its spectral and electrochemical characteristics, particularly the distinct properties of its oxidized radical cation, ABTS•+.
| Property | Value | References |
| ABTS (Reduced Form) λmax | ~340 nm | [10][11] |
| ABTS•+ (Radical Cation) λmax | 414-417 nm, 645 nm, 734 nm, 815 nm | [11][12][13] |
| Molar Absorptivity (ε) of ABTS•+ | ~1.5 x 10⁴ M⁻¹cm⁻¹ at 734 nm~3.6 x 10⁴ M⁻¹cm⁻¹ at 414 nm | [12][14][15] |
| Redox Potential (E°') | ~0.67 V vs SHE | [14] |
Experimental Protocols
Preparation of ABTS Radical Cation (ABTS•+) Solution for Antioxidant Assays
This protocol outlines the generation of the ABTS radical cation (ABTS•+), a critical step for determining the total antioxidant capacity of a sample. The method is based on the reaction of ABTS with potassium persulfate.
Materials:
-
This compound
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water
-
Ethanol (B145695) or Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of ABTS Stock Solution (7 mM):
-
Preparation of Potassium Persulfate Stock Solution (2.45 mM):
-
Generation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
Antioxidant Capacity Assay using ABTS•+
This procedure describes the measurement of the antioxidant capacity of a sample using the pre-formed ABTS•+ working solution in a 96-well microplate format.
Materials:
-
ABTS•+ working solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Sample solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Trolox Standard Curve:
-
Prepare a series of Trolox dilutions in the appropriate solvent to create a standard curve.
-
-
Assay Protocol:
-
Pipette a small volume (e.g., 5-10 µL) of the standards and samples into individual wells of the 96-well plate.
-
Add a larger volume (e.g., 190-200 µL) of the ABTS•+ working solution to each well.
-
Mix the contents of the wells for a specified time (e.g., 5 minutes) with continuous shaking.
-
Measure the absorbance at 734 nm after a fixed incubation time (e.g., 6 minutes).[17][18]
-
-
Data Analysis:
-
Calculate the percentage inhibition of the absorbance for each standard and sample relative to a control (without antioxidant).
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by comparing their inhibition to the Trolox standard curve.[17]
-
Visualizations
References
- 1. This compound - CAS-Number 30931-67-0 - Order from Chemodex [chemodex.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. ABTS Chromophore, Diammonium Salt 30931-67-0 [sigmaaldrich.com]
- 5. This compound, chromogenic peroxidase substrate (CAS 30931-67-0) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ABTS | 30931-67-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.muohio.edu [chemistry.muohio.edu]
- 14. ABTS - Wikipedia [en.wikipedia.org]
- 15. uef.sav.sk [uef.sav.sk]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Genesis of the ABTS Radical Cation: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). A stable and intensely colored radical, ABTS•+ is a cornerstone of widely used antioxidant capacity assays.[1] Understanding its formation is critical for the accurate interpretation of experimental results in drug discovery and development, as well as in the broader fields of food science and diagnostics.
The Fundamental Chemistry of ABTS Radical Cation Formation
The generation of the ABTS radical cation is an oxidative process that involves the removal of a single electron from the parent ABTS molecule.[1] This one-electron oxidation results in the formation of a stable, blue-green chromophore that exhibits strong absorbance at specific wavelengths, most notably at 415, 645, 734, and 815 nm.[1][2][3] The stability of this radical is attributed to the delocalization of the unpaired electron across the conjugated system of the molecule.[1]
The most prevalent method for generating ABTS•+ for antioxidant assays involves the use of a strong oxidizing agent, potassium persulfate (K₂S₂O₈).[1][2] The reaction proceeds via a bimolecular mechanism with a low activation energy.[1][4]
The overall chemical reaction can be summarized as follows:
2 ABTS²⁻ + S₂O₈²⁻ → 2 ABTS•⁻ + 2 SO₄²⁻ [1]
This reaction highlights the stoichiometric relationship between ABTS and persulfate.
Alternative Generation Methods
While potassium persulfate is the most common oxidizing agent, other methods for generating the ABTS radical cation exist:
-
Enzymatic Generation: Peroxidase enzymes, such as horseradish peroxidase, can be used in the presence of hydrogen peroxide to generate the ABTS radical cation.[3]
-
Other Chemical Oxidants: Manganese dioxide (MnO₂) and 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH) can also be used to oxidize ABTS.[4] The reaction with AAPH is temperature-dependent and involves the generation of peroxyl radicals.[4]
-
Electrochemical Generation: An electrochemical method using a flow injection analysis system with an electrolysis cell has also been reported for the rapid generation of the ABTS radical cation.[5]
Experimental Protocol: Generation of ABTS Radical Cation with Potassium Persulfate
This section provides a detailed methodology for the generation of the ABTS radical cation, which is a crucial first step in the widely used ABTS antioxidant capacity assay.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate (K₂S₂O₈)
-
Deionized water or appropriate buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water or buffer.
-
Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water or buffer.[6]
-
Generate the ABTS radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in equal volumes.[7][8]
-
Incubate in the dark: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7][8] This allows for the complete formation of the radical cation.
-
Dilute the ABTS•+ solution: Before use in an assay, dilute the prepared ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[8][9]
-
Measure the absorbance: Use a spectrophotometer to measure the absorbance of the diluted solution at 734 nm. This initial absorbance reading serves as the control or blank.
Quantitative Data Summary
The ABTS assay is used to determine the total antioxidant capacity of a sample. This is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant strength of a substance is compared to the standard, Trolox, a water-soluble vitamin E analog.[3] The percentage inhibition of the ABTS radical cation is calculated, and the TEAC value is determined from a standard curve.
| Parameter | Value/Range | Wavelength for Measurement | Reference Compound |
| ABTS Stock Solution | 7 mM | - | - |
| Potassium Persulfate Stock Solution | 2.45 mM | - | - |
| Incubation Time | 12-16 hours | - | - |
| Working Solution Absorbance | ~0.70 ± 0.02 | 734 nm | - |
| Antioxidant Capacity Measurement | % Inhibition, IC50 | 734 nm | Trolox |
Calculation of Percentage Inhibition:
The percentage inhibition of the pre-formed radical cation is calculated using the following formula:
Inhibition (%) = [(A₀ - A₁) / A₀] x 100 [2]
Where:
-
A₀ is the absorbance of the control (ABTS•+ solution without the antioxidant).
-
A₁ is the absorbance of the reaction mixture containing the antioxidant sample.
Conclusion
The formation of the ABTS radical cation is a well-characterized process that forms the basis of a robust and versatile antioxidant capacity assay. The most common and reliable method for its generation utilizes potassium persulfate as an oxidizing agent, resulting in a stable, colored radical that can be conveniently measured spectrophotometrically. Understanding the underlying chemical mechanism and adhering to a standardized experimental protocol are essential for obtaining accurate and reproducible results in the assessment of antioxidant activity, a critical parameter in drug development and various scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ABTS - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS radical scavenging capacity measurement [protocols.io]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Principle of the ABTS Antioxidant Assay: An In-depth Technical Guide
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the ABTS antioxidant assay, tailored for researchers, scientists, and drug development professionals.
Core Principles of the ABTS Assay
The fundamental principle of the ABTS assay lies in the generation of a stable, colored radical cation, ABTS•+, which is then reduced by antioxidant compounds. The extent of this reduction, measured by the decrease in absorbance, is proportional to the antioxidant capacity of the sample.[2]
1.1. Generation of the ABTS Radical Cation (ABTS•+)
The ABTS•+ is typically generated through the chemical oxidation of ABTS. The most common method involves the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈).[3] In this reaction, the ABTS molecule loses an electron to form the blue-green ABTS•+ chromophore.[3] This radical cation is stable for an extended period when stored in the dark.[4]
The reaction can be summarized as follows: ABTS + Oxidizing Agent → ABTS•+
Initially, the assay used metmyoglobin and hydrogen peroxide to generate the radical, but the improved method using potassium persulfate provides a more direct generation of the ABTS•+ without the involvement of an intermediary radical.[4][5]
1.2. Scavenging of the ABTS Radical by Antioxidants
When an antioxidant is introduced to the solution containing the pre-formed ABTS•+, it donates a hydrogen atom or an electron to the radical cation. This process neutralizes the ABTS•+, converting it back to its colorless form, ABTS.[6] The reduction in the concentration of the ABTS•+ leads to a proportional decrease in the absorbance of the solution.[2]
The reaction with an antioxidant (AOH) can be represented as: ABTS•+ + AOH → ABTS + AO•
The antioxidant capacity of a sample is determined by measuring the discoloration of the solution, which is typically monitored spectrophotometrically at a wavelength where the ABTS•+ has maximum absorbance, such as 734 nm.[4][7] The use of this longer wavelength minimizes interference from colored compounds that may be present in the sample.[7]
1.3. Quantification of Antioxidant Capacity
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8] Trolox, a water-soluble analog of vitamin E, is used as a standard to create a calibration curve.[9] The antioxidant capacity of the sample is then determined by comparing its ability to scavenge the ABTS•+ with that of Trolox.[9] The results are typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.[9]
Experimental Protocols
The following sections provide detailed methodologies for the preparation of reagents and the execution of the ABTS assay.
2.1. Reagent Preparation
| Reagent | Preparation Procedure | Concentration | Reference |
| ABTS Stock Solution | Dissolve ABTS diammonium salt in deionized water or a suitable buffer (e.g., phosphate-buffered saline). | 7 mM | [3][10] |
| Potassium Persulfate Solution | Dissolve potassium persulfate (K₂S₂O₈) in deionized water. | 2.45 mM | [3][10] |
| ABTS•+ Working Solution | Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution should then be diluted with a suitable solvent (e.g., ethanol (B145695) or buffer) to an absorbance of 0.70 ± 0.02 at 734 nm. | Variable | [10][11][12] |
| Trolox Standard Solutions | Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of standard solutions with varying concentrations (e.g., 0 to 15 µM). | Variable | [12] |
2.2. Assay Procedure
-
Sample Preparation : Dissolve or dilute the test sample in a suitable solvent. The dilution factor should be chosen so that the absorbance reading falls within the linear range of the Trolox standard curve.[2]
-
Reaction Mixture : Add a small volume of the sample or Trolox standard to a larger volume of the ABTS•+ working solution. For example, 5 µL of the sample can be added to 200 µL of the ABTS•+ solution.[2]
-
Incubation : Mix the solution and incubate at room temperature for a specific period. The reaction time can vary depending on the antioxidant being tested, but a standard time of 6 minutes is often used.[11] For some compounds, a longer incubation time (e.g., 30 minutes) may be necessary to reach reaction completion.[7][11]
-
Absorbance Measurement : Measure the absorbance of the reaction mixture at 734 nm against a blank (solvent used for the sample).[2]
-
Calculation : Calculate the percentage inhibition of absorbance caused by the sample and the Trolox standards using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[12]
-
Data Analysis : Plot the percentage inhibition against the concentration of the Trolox standards to generate a calibration curve. Use the linear regression equation of the standard curve to determine the TEAC value of the sample.[12]
Data Presentation
The following tables summarize key quantitative data related to the ABTS assay.
Table 1: Key Experimental Parameters for the ABTS Assay
| Parameter | Value/Range | Notes | Reference |
| Wavelength of Maximum Absorbance (λmax) | 734 nm | Other reported wavelengths include 414, 645, and 815 nm. 734 nm is preferred to minimize interference. | [4][6][7] |
| ABTS Concentration | 7 mM | This is the concentration of the stock solution before mixing with potassium persulfate. | [10] |
| Potassium Persulfate Concentration | 2.45 mM | This is the concentration of the stock solution before mixing with ABTS. | [10] |
| Radical Generation Time | 12-16 hours | Incubation in the dark at room temperature is required for the complete formation of the ABTS•+. | [4][10][12] |
| Reaction Time with Antioxidant | 6 - 30 minutes | The reaction time can influence the results, especially for slow-reacting antioxidants. | [4][7][11] |
| pH Range | Wide range | The assay can be performed at different pH values, which is useful for studying the effect of pH on antioxidant mechanisms. | [4] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Common Antioxidants
| Antioxidant | TEAC Value (mM Trolox/mM Antioxidant) | Reference |
| Gallic Acid | ~3.0 | [11] |
| Quercetin | Variable (can be > 2.0) | [11] |
| Ascorbic Acid (Vitamin C) | ~1.0 | [11] |
| α-Tocopherol (Vitamin E) | ~1.0 | [11] |
| Ferulic Acid | ~2.0 | [11] |
| Catechin | ~2.5 | [11] |
| Glutathione | ~1.5 | [11] |
Note: TEAC values can vary depending on the specific assay conditions (e.g., reaction time, pH, solvent).[7][11]
Mandatory Visualizations
The following diagrams illustrate the key chemical and procedural aspects of the ABTS assay.
Advantages and Limitations
5.1. Advantages
-
Applicability to both hydrophilic and lipophilic antioxidants : The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the analysis of a wide range of compounds.[4][5]
-
Operational at a wide pH range : This flexibility allows for the investigation of the effect of pH on antioxidant activity.[4]
-
High reproducibility and stability : The pre-generated ABTS•+ is stable for more than two days when stored in the dark at ambient temperature, contributing to the reproducibility of the assay.[4]
-
Rapid and cost-effective : The assay is relatively simple and quick to perform compared to other antioxidant assays.[4]
5.2. Limitations
-
Non-physiological radical : The ABTS•+ is not a naturally occurring radical in biological systems, which may limit the direct biological relevance of the results.[4][13]
-
Steric hindrance : The large size of the ABTS•+ molecule can create steric hindrance, potentially affecting its reaction with some antioxidant molecules.[11]
-
Reaction kinetics : The reaction between ABTS•+ and some antioxidants can be slow, and a fixed time point measurement may not reflect the complete antioxidant potential.[7]
-
Interference : Although measuring at 734 nm reduces interference, some colored compounds in the sample may still affect the absorbance readings.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABTS - Wikipedia [en.wikipedia.org]
- 7. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 9. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
ABTS Diammonium Salt: A Comprehensive Technical Guide to Solubility and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely utilized chromogenic substrate in various enzymatic assays. A thorough understanding of its solubility in common laboratory solvents is paramount for ensuring experimental reproducibility and accuracy. This document outlines quantitative solubility data, detailed experimental protocols for solution preparation, and a visual representation of a standard experimental workflow.
Core Solubility Data
The solubility of ABTS diammonium salt is a critical parameter for its effective use in assays such as ELISA and antioxidant capacity determination.[1] The following table summarizes the quantitative solubility of this compound in water and dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Observations |
| Water | 47 - 50 | 85.66 - 91.13 | Forms a clear to slightly hazy, light yellow-green to green solution.[1][2] Sonication is recommended to aid dissolution.[3] |
| DMSO | 10 - 64.4 | 18.23 - 117.37 | Sonication may be required to achieve complete dissolution.[1][3] |
| PBS (pH 7.2) | ~3 | ~5.47 | Forms a clear solution.[1][4] |
Note: The molecular weight of this compound is 548.68 g/mol .
Experimental Protocols
Accurate preparation of ABTS solutions is fundamental to obtaining reliable experimental results. The following are detailed methodologies for dissolving this compound in water for use in a typical antioxidant capacity assay.
Preparation of ABTS Stock Solution (7 mM) in Water
Objective: To prepare a concentrated stock solution of ABTS in water.
Materials:
-
This compound
-
Ultrapure deionized water
-
Volumetric flask (10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
Procedure:
-
Accurately weigh 38.4 mg of this compound using an analytical balance.[1][5]
-
Transfer the weighed salt into a 10 mL volumetric flask.
-
Add approximately 8 mL of ultrapure deionized water to the flask.
-
Agitate the solution by swirling or using a magnetic stirrer until the this compound is completely dissolved. Sonication can be used to expedite dissolution.[3]
-
Once dissolved, add ultrapure deionized water to bring the final volume to the 10 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution. This stock solution should be prepared fresh for optimal results.[2]
Preparation of ABTS Radical Cation (ABTS•+) Working Solution
Objective: To generate the ABTS radical cation, which is the reactive species used in antioxidant assays.
Materials:
-
7 mM ABTS stock solution (prepared as described above)
-
2.45 mM potassium persulfate solution (dissolve 6.6 mg in 10 mL of ultrapure water)[1]
-
Amber or foil-covered container
Procedure:
-
In an amber or foil-covered container to protect from light, mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 volume ratio (e.g., 5 mL of each).[5]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours.[5] This incubation period is crucial for the complete formation of the blue-green ABTS radical cation.
-
Before use in an assay, the ABTS•+ working solution must be diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of approximately 0.700 at 734 nm.[6]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical flow of a typical antioxidant capacity assay using ABTS and the underlying chemical transformation.
References
The ABTS Decolorization Assay: An In-depth Technical Guide
Core Principles, Experimental Protocols, and Data Interpretation for Researchers, Scientists, and Drug Development Professionals
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) decolorization assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1][2] This guide provides a comprehensive overview of the assay's core principles, a detailed experimental protocol, and a summary of quantitative data for key antioxidant standards.
The fundamental principle of the ABTS assay lies in the generation of a stable, blue-green radical cation, ABTS•+. This radical is produced through the oxidation of ABTS by a strong oxidizing agent, most commonly potassium persulfate or ammonium (B1175870) persulfate.[3][4] The ABTS•+ radical exhibits strong absorbance at a specific wavelength, typically 734 nm.[1][3] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing the radical and causing a reduction in the solution's color intensity. This decolorization is directly proportional to the antioxidant concentration in the sample, allowing for the quantification of its antioxidant capacity.[1][5]
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of a sample is compared to that of Trolox, a water-soluble vitamin E analog.[6][7]
Chemical Reaction and Experimental Workflow
The generation of the ABTS radical cation and its subsequent reaction with an antioxidant are central to this assay. The following diagrams illustrate the key chemical transformation and the typical experimental workflow.
Caption: Chemical reaction for ABTS radical cation formation and its reduction by an antioxidant.
Caption: Experimental workflow for the ABTS decolorization assay.
Experimental Protocols
This section provides a detailed methodology for performing the ABTS decolorization assay, adapted from various established protocols.[3][8][9]
Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[3]
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[5]
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in a suitable solvent such as ethanol. From this stock, a series of dilutions should be prepared for the standard curve.[5]
Generation of ABTS•+ Radical Cation
-
To generate the ABTS•+ radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[5]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete formation of the radical, which will result in a dark blue-green solution.[3][9]
Standardization of ABTS•+ Working Solution
-
After the incubation period, the ABTS•+ stock solution must be diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a working solution with an absorbance of approximately 0.700 ± 0.02 at 734 nm.[1][4]
Microplate Assay Procedure
-
Prepare a series of Trolox standards by diluting the 1 mM stock solution to concentrations ranging from approximately 12.5 to 400 µM.[8]
-
Prepare the test samples at various concentrations.
-
Pipette 10-20 µL of the standard or sample into the wells of a 96-well microplate.
-
Add 180-190 µL of the standardized ABTS•+ working solution to each well.
-
Mix gently and incubate the plate at room temperature for a specified time, typically 5-6 minutes.[3][4]
-
Measure the absorbance of each well at 734 nm using a microplate reader.[1]
Data Analysis
-
Calculate the percentage inhibition of the absorbance using the following formula: Inhibition (%) = [(A₀ - A₁) / A₀] x 100 Where:
-
A₀ is the absorbance of the control (ABTS•+ solution without antioxidant).
-
A₁ is the absorbance of the sample/standard.[5]
-
-
Create a standard curve by plotting the percentage inhibition against the concentration of the Trolox standards.
-
Determine the linear regression equation (y = mx + c) from the standard curve.
-
Use the equation to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples. The TEAC is typically expressed as µM of Trolox equivalents per gram or milliliter of the sample.
Quantitative Data Presentation
The following table summarizes the Trolox Equivalent Antioxidant Capacity (TEAC) values for several common antioxidant compounds as determined by the ABTS assay. These values can serve as a reference for comparing the antioxidant potential of test samples. It is important to note that TEAC values can vary depending on the specific assay conditions.
| Antioxidant Compound | TEAC Value (mM Trolox Equivalents) | Reference(s) |
| Ascorbic Acid | 0.63 - 1.1 | [4] |
| Gallic Acid | 1.50 - 1.90 | [4] |
| Quercetin | 1.47 - 2.95 | [2][4] |
| Catechin | 1.2 - 2.5 | [2][10] |
| Epicatechin | 1.1 - 2.8 | [2] |
| Rutin | 1.05 - 1.19 | [4] |
| Caffeic Acid | 0.63 - 1.81 | [4] |
| Ferulic Acid | 0.42 - 0.76 | [4] |
| Myricetin | 1.35 - 2.17 | [4] |
| Kaempferol | 0.70 - 1.15 | [4] |
Conclusion
The ABTS decolorization assay is a robust and versatile method for determining the total antioxidant capacity of a wide range of samples. Its applicability to both hydrophilic and lipophilic compounds makes it a valuable tool in various fields, including drug discovery, food science, and nutraceutical research. By following a standardized protocol and utilizing a reference standard like Trolox, researchers can obtain reliable and comparable data on the antioxidant potential of their samples. Careful attention to reagent preparation, incubation times, and accurate spectrophotometric measurements is critical for achieving reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 7. docsdrive.com [docsdrive.com]
- 8. Analysis of Phenolic and Flavonoid Contents, and the Anti-Oxidative Potential and Lipid Peroxidation Inhibitory Activity of Methanolic Extract of Carissa opaca Roots and Its Fractions in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant Capacity (ABTS and CUPRAC) and Total Phenolic Content (Folin-Ciocalteu) Assays of Selected Fruit, Vegetables, and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Applications of ABTS in Food Science Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), commonly known as ABTS, is a versatile chromogenic substrate with extensive applications in food science research.[1][2] Its utility stems from its ability to be converted into a stable, colored radical cation (ABTS•+), which can then be used to measure the antioxidant capacity of various food matrices.[3][4] This guide provides a comprehensive overview of the core applications of ABTS in food science, including detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows.
The primary application of ABTS in food science is the determination of total antioxidant capacity (TAC) through the Trolox Equivalent Antioxidant Capacity (TEAC) assay.[1][4] This assay is valued for its operational simplicity and applicability to both hydrophilic and lipophilic antioxidants.[4] Beyond antioxidant analysis, ABTS serves as a crucial substrate in enzyme inhibition assays, particularly for enzymes involved in carbohydrate digestion and enzymatic browning. Furthermore, its chromogenic properties are leveraged in the development of biosensors for the detection of food contaminants.
Core Applications of ABTS
Antioxidant Capacity Determination (ABTS/TEAC Assay)
The most prevalent use of ABTS in food science is to assess the antioxidant capacity of foods and beverages.[1][4] The assay is based on the principle that antioxidants in a sample will reduce the pre-formed blue-green ABTS radical cation (ABTS•+) back to its colorless neutral form.[3] The degree of decolorization is proportional to the concentration and activity of the antioxidants present in the sample.[4]
The ABTS•+ radical cation is typically generated by the oxidation of ABTS with a strong oxidizing agent, most commonly potassium persulfate.[5] The stable radical has a characteristic absorbance at 734 nm. When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing its charge and causing the solution to lose its color.[4]
The antioxidant capacity is often expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox, a water-soluble vitamin E analog.
Table 1: IC50 Values of Various Plant Extracts using the ABTS Assay
| Plant Extract | IC50 (µg/mL) | Reference |
| Vernonia amygdalina (Methanol Extract) | 179.8 | [6] |
| Vernonia amygdalina (Ethanol Extract) | 256.9 | [6] |
| Vernonia amygdalina (Aqueous Extract) | 334.3 | [6] |
| Syzygium samarangense (Young Leaves) | 6.31 | [7] |
| Syzygium samarangense (Mature Leaves) | 14.62 | [7] |
| Syzygium samarangense (Unripe Fruit) | 13.79 | [7] |
| Turmeric (Non-roasting) | 3.514 | [8] |
| Macaranga hypoleuca (Ethyl Acetate Fraction) | 2.10 | [5] |
| Ready-to-use Salad Mix 1 | 1.31 | [9] |
| Ready-to-use Salad Mix 2 | 5.43 | [9] |
Table 2: Trolox Equivalent Antioxidant Capacity (TEAC) of Various Beverages
| Beverage | TEAC Value (mmol Trolox/L) | Reference |
| Red Fruit Juice (Sour Cherry) | 10.5 - 12.3 | [3] |
| Red Fruit Juice (Black Currant) | 15.2 - 18.9 | [3] |
| Red Fruit Juice (Red Grape) | 8.9 - 11.5 | [3] |
| Infant Fruit Beverage (Grape-Orange-Banana) | 3.37 | [10] |
| Infant Fruit Beverage (Peach-Apple) | 3.15 | [10] |
| Infant Fruit Beverage (Pineapple-Banana) | 2.96 | [10] |
| Coffee (Espresso) | ~35 | [11] |
| Coffee (Moka) | ~33 | [11] |
| Orange Juice | ~2.5 | [12] |
Enzyme Inhibition Assays
ABTS is also employed as a substrate in various enzyme inhibition assays relevant to food science, particularly for enzymes that catalyze oxidation reactions.
In the context of functional foods and nutraceuticals, there is significant interest in identifying natural inhibitors of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to manage postprandial hyperglycemia. While ABTS is not a direct substrate for these enzymes, its antioxidant properties are often measured alongside the enzyme inhibitory activity of food extracts to provide a more comprehensive understanding of their potential health benefits.[2][13]
Enzymatic browning, a significant cause of quality loss in fruits and vegetables, is primarily catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). ABTS can be used as a substrate to measure the activity of these enzymes. Therefore, the inhibition of ABTS oxidation in the presence of a food extract can be used to screen for potential anti-browning agents.
ABTS-Based Biosensors for Food Contaminant Detection
The chromogenic properties of ABTS make it a valuable component in the development of biosensors for detecting food contaminants such as pesticides and mycotoxins.[14][15] In these systems, an enzyme (e.g., acetylcholinesterase for organophosphate pesticides or a peroxidase for mycotoxins) is often immobilized on a sensor surface. The presence of the contaminant inhibits the enzyme's activity, which is then measured by a decrease in the colorimetric signal produced from the enzymatic reaction with ABTS as the substrate.
Experimental Protocols
ABTS Radical Scavenging Assay
1. Reagent Preparation:
-
ABTS Solution (7 mM): Dissolve the appropriate amount of ABTS diammonium salt in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve the appropriate amount of potassium persulfate in deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will result in the formation of the ABTS radical cation.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.
2. Assay Procedure:
-
Prepare a series of dilutions of the food extract or standard (e.g., Trolox).
-
To a microplate well or a cuvette, add a small volume of the sample or standard (e.g., 10 µL).
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
3. Data Analysis:
-
Calculate the percentage inhibition of the ABTS•+ radical using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the ABTS•+ solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
Plot the percentage inhibition against the concentration of the sample or standard to determine the IC50 value.
-
To calculate the TEAC value, a standard curve is generated using Trolox at various concentrations. The antioxidant capacity of the sample is then expressed as µmol of Trolox equivalents per gram or milliliter of the sample.
α-Amylase Inhibition Assay
1. Reagent Preparation:
-
α-Amylase Solution: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).
-
Starch Solution (1%): Prepare a 1% (w/v) solution of soluble starch in the buffer.
-
Dinitrosalicylic Acid (DNSA) Reagent: Prepare the colorimetric reagent.
-
Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).
2. Assay Procedure:
-
Pre-incubate a mixture of the sample/standard solution and the α-amylase solution for a specific time (e.g., 10 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the starch solution and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the DNSA reagent.
-
Boil the mixture for a few minutes to allow for color development.
-
After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.
3. Data Analysis:
-
Calculate the percentage of α-amylase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (without inhibitor) and Abs_sample is the absorbance in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage inhibition against the sample concentration.
α-Glucosidase Inhibition Assay
1. Reagent Preparation:
-
α-Glucosidase Solution: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution: Prepare a solution of the substrate pNPG in the buffer.
-
Sodium Carbonate Solution: Prepare a solution to stop the reaction.
-
Sample/Standard Solutions: Prepare various concentrations of the food extract and a standard inhibitor (e.g., acarbose).
2. Assay Procedure:
-
Pre-incubate the α-glucosidase solution with the sample/standard solution for a specific time (e.g., 5 minutes at 37°C).
-
Start the reaction by adding the pNPG solution and incubate for a defined period (e.g., 20 minutes at 37°C).
-
Terminate the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
3. Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value from the plot of percentage inhibition versus sample concentration.
Conclusion
ABTS has established itself as an indispensable tool in food science research. Its primary application in the robust and versatile ABTS/TEAC assay provides a standardized method for quantifying the antioxidant capacity of a wide array of food products. Furthermore, its role as a chromogenic substrate in enzyme inhibition assays offers valuable insights into the potential of foods to modulate key enzymatic pathways related to carbohydrate metabolism and food quality. The integration of ABTS into biosensor technology also holds significant promise for the rapid and sensitive detection of food contaminants, contributing to enhanced food safety. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the effective application of ABTS-based methodologies in their work.
References
- 1. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. researchgate.net [researchgate.net]
- 4. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.isciii.es [scielo.isciii.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity and inhibition of α-amylase and α-glucosidase in fermented black rice bran-based analog rice [aimspress.com]
- 14. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 15. Frontiers | Aptamer-Based Biosensor for Detection of Mycotoxins [frontiersin.org]
An In-depth Technical Guide to ABTS Substrate for Horseradish Peroxidase (HRP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely used chromogenic substrate for horseradish peroxidase (HRP) in various biochemical assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA).
Core Principles and Reaction Mechanism
Horseradish peroxidase, in the presence of a suitable substrate, catalyzes the oxidation of various compounds. When ABTS is used as the chromogenic substrate, HRP facilitates its oxidation by hydrogen peroxide (H₂O₂). This enzymatic reaction results in the formation of a soluble, green-colored radical cation (ABTS•+).[1][2] The intensity of this green color is directly proportional to the amount of HRP present, which in turn corresponds to the concentration of the target analyte in an immunoassay.[1]
The reaction can be monitored spectrophotometrically, with the resulting green product exhibiting two major absorbance peaks at approximately 405-420 nm and 650 nm.[3][4][5] For endpoint ELISAs, the reaction can be effectively stopped by the addition of a stop solution, such as 1% sodium dodecyl sulfate (B86663) (SDS), which denatures the HRP enzyme.[1][5]
Quantitative Data Summary
The selection of a substrate in an ELISA is critical for achieving desired sensitivity and dynamic range. The following tables summarize key quantitative parameters of the ABTS-HRP system.
| Parameter | Value | Reference(s) |
| Wavelength Maxima (λmax) | 405-420 nm, 650 nm | [1][3][4][5] |
| Molar Extinction Coefficient (ε) | 3.6 x 10⁴ M⁻¹ cm⁻¹ at 420 nm | [4][6] |
| Limit of Detection | ~2.5 ng/mL | [6][7] |
| Color of End Product | Green | [3][7] |
Table 1: Spectrophotometric Properties and Sensitivity of the ABTS-HRP System
| Substrate | Sensitivity | Reaction Rate | End Product Color (Stopped) | Advantages | Disadvantages | Reference(s) |
| ABTS | Lower | Slower | Green | Wider dynamic range, less prone to high background | Less sensitive | [3][6][8] |
| TMB | Higher (~10x more sensitive than ABTS) | Faster | Yellow (with acid stop solution) | High sensitivity for low-abundance analytes | Can lead to higher background | [6][8][9] |
| OPD | Intermediate | Intermediate | Orange (with acid stop solution) | Good sensitivity | Potential carcinogen | [7][8][9] |
Table 2: Comparison of Common HRP Substrates
Experimental Protocols
Preparation of ABTS Substrate Solution for ELISA
This protocol outlines the preparation of a working ABTS substrate solution for use in HRP-based ELISAs.
Materials:
-
ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt)[3]
-
Citrate-phosphate buffer (e.g., 70mM, pH 4.2) or Phosphate-citrate buffer (100mM, pH 5.0)[3][5]
-
Hydrogen peroxide (H₂O₂, 30% solution)[3]
-
Deionized water[3]
Procedure:
-
Prepare the Citrate-Phosphate Buffer:
-
Prepare the ABTS Substrate Solution (1mM):
-
Prepare the Working Substrate Solution:
Standard Sandwich ELISA Protocol using ABTS
This protocol provides a general workflow for a sandwich ELISA utilizing an HRP-conjugated antibody and ABTS substrate.
Materials:
-
Coating Buffer (e.g., PBS)[10]
-
Capture Antibody[10]
-
Blocking Buffer (e.g., 1% BSA in PBS)[10]
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)[10]
-
Sample/Standard Diluent (e.g., 0.05% Tween-20, 0.1% BSA in PBS)[10]
-
Detection Antibody (biotinylated)[10]
-
Avidin-HRP conjugate[10]
-
ABTS Working Substrate Solution (prepared as above)[10]
-
Stop Solution (1% SDS)[1]
-
ELISA microplate[10]
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µl to each well. Incubate overnight at room temperature.[10][11]
-
Washing: Aspirate the coating solution and wash the plate 4 times with 300 µl of wash buffer per well.[10]
-
Blocking: Add 300 µl of blocking buffer to each well and incubate for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as in step 2.[10]
-
Sample/Standard Incubation: Add 100 µl of standards and samples to the appropriate wells. Incubate for at least 2 hours at room temperature.[10]
-
Washing: Repeat the washing step as in step 2.[10]
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in diluent and add 100 µl to each well. Incubate for 2 hours at room temperature.[10]
-
Washing: Repeat the washing step as in step 2.[10]
-
Avidin-HRP Incubation: Dilute the Avidin-HRP conjugate in diluent (e.g., 1:2000) and add 100 µl to each well. Incubate for 30 minutes at room temperature.[10]
-
Washing: Repeat the washing step as in step 2.[10]
-
Substrate Addition and Color Development: Add 100 µl of the ABTS working substrate solution to each well. Incubate at room temperature for color development (typically 5-40 minutes).[10] Monitor the color change.
-
Stopping the Reaction (Optional for Endpoint Assays): Add 100 µl of 1% SDS stop solution to each well.[1]
-
Absorbance Measurement: Read the absorbance at 405 nm, with wavelength correction at 650 nm if possible.[10]
Visualizations
Caption: HRP catalyzes the oxidation of ABTS by H₂O₂.
Caption: General workflow for a sandwich ELISA using ABTS.
References
- 1. benchchem.com [benchchem.com]
- 2. Horseradish Peroxidase (HRP) | AAT Bioquest [aatbio.com]
- 3. interchim.fr [interchim.fr]
- 4. ABTS - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ELISA Enzyme Substrates | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. seracare.com [seracare.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. PeproTech Sandwich ABTS and TMB ELISA Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
The Molar Extinction Coefficient of the ABTS Radical Cation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the molar extinction coefficient of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+). A critical parameter in antioxidant capacity assays, the accurate determination and application of this value are paramount for reliable and reproducible results. This document outlines the various reported molar extinction coefficients, details the experimental protocols for the generation and measurement of the ABTS radical cation, and provides visual representations of the underlying chemical and procedural pathways.
Core Principles
The ABTS assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of a sample. The assay relies on the generation of the blue-green ABTS radical cation, which exhibits strong absorbance at specific wavelengths.[1][2] When an antioxidant is introduced, it reduces the ABTS•+, leading to a decrease in absorbance that is proportional to the antioxidant concentration.[1][2] The molar extinction coefficient (ε) is a crucial factor in the Beer-Lambert law (A = εcl), which relates absorbance (A) to the concentration (c) of the absorbing species and the path length (l) of the cuvette. An accurate molar extinction coefficient is therefore essential for quantifying the concentration of the ABTS radical cation and, consequently, the antioxidant capacity of the sample.
Discrepancies in Reported Molar Extinction Coefficients
A notable point of discussion in the scientific literature is the variation in the reported molar extinction coefficient of the ABTS radical cation. These discrepancies can be attributed to several factors, including the specific experimental conditions, the method of radical generation, and the wavelength at which the absorbance is measured.
Historically, two main ranges of values have been reported for the molar absorptivity of ABTS•+ at its major absorption peak around 414-420 nm: a "high" range of 31,000–37,000 M⁻¹cm⁻¹ and a "low" range of 26,000–28,000 M⁻¹cm⁻¹.[3] Some research suggests that the "high" values may be a result of the further oxidation of the ABTS•+ to the dication ABTS²⁺.[3][4] Careful kinetic studies that account for this second oxidation step have reported values in the "low" range.[3] For the longer wavelength absorption maximum, which is often preferred for antioxidant assays due to reduced interference from sample components, the values are more consistent.[4]
Quantitative Data: Molar Extinction Coefficients of ABTS Radical Cation
The following table summarizes the reported molar extinction coefficients for the ABTS radical cation at various wavelengths. It is crucial for researchers to select and consistently use a specific value and to report it in their methodology to ensure the reproducibility of their results.
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference(s) |
| 734 | 15,000 | [4] |
| 414 | 26,000 ± 400 | [3] |
| 414 | 31,100 - 33,630 | [5] |
| 415 | 36,000 | [5] |
| 417 | 27,000 | [3] |
| 417 | 34,700 | [3] |
| 420 | 36,000 | [6][7] |
| 560 | 13,286 ± 200 | [8] |
Experimental Protocols
Preparation of the ABTS Radical Cation (ABTS•+) Solution
This protocol describes the generation of the ABTS radical cation using potassium persulfate as the oxidizing agent.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Deionized water
Procedure:
-
Prepare a 7 mM ABTS stock solution: Dissolve the appropriate amount of ABTS in deionized water. For example, to prepare 10 mL of a 7 mM solution, dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]
-
Prepare a 2.45 mM potassium persulfate stock solution: Dissolve the appropriate amount of potassium persulfate in deionized water. For example, to prepare 10 mL of a 2.45 mM solution, dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.[10]
-
Generate the ABTS radical cation: Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate stock solution in a 1:1 (v/v) ratio.[10]
-
Incubate the solution: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] This allows for the complete formation of the radical cation.
-
Dilute the ABTS•+ solution: Before use in the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[2]
Spectrophotometric Measurement of ABTS•+ Absorbance
This protocol outlines the procedure for measuring the absorbance of the ABTS radical cation in a typical antioxidant capacity assay.
Materials:
-
Prepared and diluted ABTS•+ solution
-
Antioxidant standard (e.g., Trolox) or sample solution
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Set up the spectrophotometer: Set the spectrophotometer to the desired wavelength (e.g., 734 nm).
-
Prepare the blank: Use the buffer solution used for diluting the ABTS•+ solution as the blank.
-
Measure the initial absorbance: Add the diluted ABTS•+ solution to a cuvette and record the initial absorbance (A₀) at the chosen wavelength.
-
Initiate the reaction: Add a small volume of the antioxidant standard or sample to the cuvette containing the ABTS•+ solution and mix thoroughly.
-
Monitor the absorbance change: Record the absorbance at regular intervals or after a specific incubation time (e.g., 5 minutes) to determine the final absorbance (Aƒ).[2]
-
Calculate the percentage inhibition: The percentage inhibition of the ABTS•+ radical cation can be calculated using the following formula:
% Inhibition = [(A₀ - Aƒ) / A₀] x 100
Visualizations
Chemical Reaction of ABTS Oxidation
Caption: Oxidation of ABTS to the ABTS radical cation.
Experimental Workflow for ABTS Assay
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. westmont.edu [westmont.edu]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 6. Structural Insights into 2,2′-Azino-Bis(3-Ethylbenzothiazoline-6-Sulfonic Acid) (ABTS)-Mediated Degradation of Reactive Blue 21 by Engineered Cyathus bulleri Laccase and Characterization of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An enzymatic colorimetric method for measuring naringin using 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid)(ABTS) in the presence of peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. youtube.com [youtube.com]
Stability of ABTS Diammonium Salt Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) solutions, a critical chromogenic substrate for various enzymatic assays, including ELISA and antioxidant capacity assessments. Understanding the factors that influence the stability of both the ABTS substrate solution and its oxidized radical cation (ABTS•+) is paramount for generating reproducible and reliable experimental data.
Core Concepts of ABTS Chemistry and Stability
ABTS is a water-soluble compound that, upon oxidation, forms a distinct blue-green radical cation (ABTS•+).[1] This colored product is stable and can be measured spectrophotometrically, making it a widely used indicator in assays involving peroxidase enzymes and for determining the total antioxidant capacity of samples.[1] However, the stability of ABTS solutions is influenced by several environmental factors, including temperature, pH, and light exposure.[2]
The unoxidized ABTS diammonium salt solution is sensitive to oxidation, which can be accelerated by the presence of heavy metal ions.[2] The pre-formed ABTS•+ radical, while relatively stable compared to other radicals, also has finite stability that is highly dependent on the solution's pH.[3][4]
Factors Influencing the Stability of ABTS Solutions
Storage Temperature
Temperature is a critical factor in maintaining the integrity of ABTS solutions. Storing the solutions at appropriate temperatures minimizes degradation and ensures consistent performance.
pH of the Solution
The pH of the buffer system significantly impacts the stability of the ABTS radical cation (ABTS•+). While the radical can be used at neutral pH, its stability is considerably higher in acidic conditions.
Exposure to Light
ABTS and its radical cation are sensitive to light.[1][5] Exposure to light can lead to auto-oxidation and degradation, resulting in increased background absorbance and reduced assay sensitivity. Therefore, it is essential to store solutions in dark or amber-colored containers and to minimize light exposure during experiments.[5]
Data Presentation: Quantitative Summary of ABTS Stability
The following tables summarize the key quantitative data regarding the solubility and stability of this compound solutions under various conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| Water | Up to 50 mg/mL (91.13 mM) | Forms a clear to very slightly hazy, light yellow-green to green solution.[2][3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 3 mg/mL | Forms a clear solution.[3] |
| Dimethyl Sulfoxide (DMSO) | Approximately 10-20.83 mg/mL (up to 37.96 mM) | Ultrasonic agitation may be required.[3] |
| Dimethylformamide (DMF) | Approximately 1 mg/mL | - |
| Ethanol (B145695) | Insoluble | - |
Table 2: Recommended Storage Conditions and Stability of ABTS Solutions
| Solution Type | Storage Temperature | Duration | Key Considerations |
| Unopened Solid ABTS | +4°C | At least 2 years | Keep protected from light and moisture.[1] |
| ABTS Substrate Solution | +4°C | Up to 2 weeks | Prepare fresh daily for optimal results.[6][7] |
| ABTS Substrate Solution | -20°C | At least 1 month | Aliquot to avoid repeated freeze-thaw cycles.[6][7] |
| ABTS•+ Radical Stock Solution | Room Temperature | Over 2 days | Must be stored in the dark.[8][9] |
| ABTS•+ Radical Stock Solution | +4°C | Up to a few months | Store in the dark.[10] |
Table 3: Stability of ABTS Radical Cation (ABTS•+) at Different pH Values
| pH | Stability | Observations |
| 3.0 - 6.5 | Stable | Exhibits good stability.[3] |
| 4.5 | Optimal Stability | Considered the optimal pH for ABTS•+ stability in many studies.[3] |
| > 7.4 | Decreased Stability | The radical is less stable at neutral and alkaline pH.[3] |
Experimental Protocols
Preparation of 7 mM ABTS Stock Solution
This protocol outlines the preparation of a stock solution of the this compound.
Materials:
-
This compound (M.W. 548.68 g/mol )
-
Ultrapure water
Procedure:
-
Weigh out 38.4 mg of this compound.[3]
-
Dissolve the ABTS in 10 mL of ultrapure water.[3]
-
Mix thoroughly until the salt is completely dissolved. This solution should ideally be prepared fresh for use.[3]
Generation of the ABTS Radical Cation (ABTS•+) Stock Solution
This protocol describes the generation of the stable blue-green ABTS radical cation using potassium persulfate as the oxidizing agent.
Materials:
-
7 mM this compound stock solution
-
2.45 mM potassium persulfate solution (dissolve 6.6 mg in 10 mL of ultrapure water)[3]
Procedure:
-
Mix the 7 mM ABTS stock solution with the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[1]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][11] This incubation period is crucial for the complete generation of the ABTS•+ radical.[1]
Preparation and Standardization of ABTS•+ Working Solution
Before use in an assay, the ABTS•+ stock solution must be diluted to a specific absorbance.
Materials:
-
ABTS•+ stock solution
-
Ethanol or Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dilute the ABTS•+ stock solution with ethanol or PBS.[1]
-
Measure the absorbance at 734 nm.[1]
-
Adjust the dilution until the absorbance is 0.70 ± 0.02.[1][11]
Mandatory Visualizations
Caption: Enzymatic oxidation of ABTS and its reduction by an antioxidant.
Caption: Workflow for preparing the ABTS•+ working solution for antioxidant assays.
Caption: A decision tree for troubleshooting ABTS solution instability.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. neogen.com [neogen.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detailed ABTS Assay Protocol for Determining Antioxidant Capacity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1] This assay is versatile and applicable to both hydrophilic and lipophilic compounds.[1][2] The fundamental principle of the assay lies in the ability of antioxidant compounds to scavenge the pre-formed ABTS radical cation (ABTS•+), a chromophore with a distinct blue-green color.[1] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm, which is directly proportional to the antioxidant concentration in the sample.[1]
Principle of the Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS with a potent oxidizing agent, most commonly potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate.[1][2][3] The stable ABTS•+ radical cation exhibits a characteristic absorption spectrum with maxima at various wavelengths, including 414, 645, 734, and 815 nm.[1][2][4] The wavelength of 734 nm is most frequently used for measurement to minimize interference from other sample components.[2] When an antioxidant is introduced to the solution, it donates an electron or a hydrogen atom to the ABTS•+, causing its decolorization.[1] The extent of this color change is quantified by measuring the decrease in absorbance, which provides a measure of the sample's antioxidant capacity.[1]
Experimental Protocol
This protocol is based on the method described by Re et al. (1999), which involves the generation of the ABTS•+ radical cation by reacting ABTS with potassium persulfate.[2][5]
1. Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of ultrapure water.[5]
-
2.45 mM Potassium Persulfate (K₂S₂O₈) Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of ultrapure water. Prepare this solution fresh.[2][5]
-
ABTS•+ Radical Cation Working Solution: To generate the radical cation, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3][5] This incubation period is crucial for the complete formation of the ABTS•+ radical. The resulting solution will have a dark blue-green color.
-
Adjusted ABTS•+ Solution: Before use in the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[2][5][6]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent. From this stock, prepare a series of standard solutions with varying concentrations (e.g., 0 to 500 µM). These will be used to generate a standard curve.
2. Assay Procedure
-
Pipette 190 µL of the adjusted ABTS•+ solution into each well of a 96-well microplate.[5]
-
Add 10 µL of the test sample or Trolox standard to the respective wells.[5]
-
For the blank (control), add 10 µL of the solvent used to prepare the samples/standards to a well containing 190 µL of the adjusted ABTS•+ solution.
-
Incubate the plate at room temperature for a specified time (typically 5-6 minutes), with continuous shaking.[6]
-
Measure the absorbance of each well at 734 nm using a microplate reader.[2][5][6]
Data Presentation
The quantitative data for the ABTS assay are summarized in the table below for easy reference and comparison.
| Parameter | Value/Range | Reference |
| ABTS Stock Solution Concentration | 7 mM | [2][5] |
| Potassium Persulfate Concentration | 2.45 mM | [2][5] |
| ABTS•+ Generation Incubation Time | 12–16 hours | [2][3][5] |
| Wavelength for Absorbance Measurement | 734 nm | [2][5][6] |
| Target Absorbance of ABTS•+ Solution | 0.700 ± 0.02 | [2][5][6] |
| Reaction Incubation Time | 5-6 minutes | [6] |
| Standard Antioxidant | Trolox | [7] |
Data Analysis and Calculation
-
Calculate the percentage inhibition of absorbance for each sample and standard using the following formula:
-
Inhibition (%) = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100[1]
-
-
Generate a standard curve by plotting the percentage inhibition of the Trolox standards against their corresponding concentrations.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples by using the linear regression equation (y = mx + c) derived from the Trolox standard curve.[1] The TEAC value represents the concentration of Trolox that would produce the same level of antioxidant activity as the sample.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow of the ABTS assay for antioxidant capacity.
Signaling Pathway Diagram
Caption: Principle of the ABTS radical cation decolorization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. ijpsonline.com [ijpsonline.com]
Application Notes: Preparation of ABTS Working Solution for Antioxidant Capacity Assays
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) or ABTS assay is a widely utilized method for determining the total antioxidant capacity of various samples, including pharmaceuticals, natural products, and biological fluids.[1] The principle of the assay is centered on the generation of the ABTS radical cation (ABTS•+), a stable, blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[1][2] When an antioxidant is introduced, it reduces the ABTS•+, leading to a decolorization of the solution.[3] The extent of this color reduction is proportional to the antioxidant concentration and is typically measured spectrophotometrically at 734 nm.[3][4]
This document provides a comprehensive protocol for the preparation of the ABTS working solution using potassium persulfate, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Reagent and Solution Summary
The quantitative data for the preparation of the ABTS working solution are summarized in the table below for clarity and easy reference.
| Reagent/Solution | Stock Concentration | Final Concentration in Radical Solution | Key Preparation Notes |
| ABTS Diammonium Salt | 7 mM | 3.5 mM | Dissolve 38.4 mg in 10 mL of deionized water or a suitable buffer.[5] |
| Potassium Persulfate (K₂S₂O₈) | 2.45 mM | 1.225 mM | Dissolve 6.6 mg in 10 mL of deionized water.[5] |
| ABTS•+ Radical Cation Stock Solution | N/A | N/A | Mix equal volumes of ABTS and potassium persulfate stock solutions. Incubate in the dark for 12-16 hours at room temperature.[4][6][7] |
| ABTS Working Solution | N/A | N/A | Dilute the ABTS•+ Radical Cation Stock Solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to achieve an absorbance of 0.700 ± 0.05 at 734 nm.[6][8] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of the ABTS working solution.
I. Materials and Reagents
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt (CAS #30931-67-0)
-
Potassium persulfate (K₂S₂O₈), also known as potassium peroxodisulfate
-
Deionized water or Phosphate-Buffered Saline (PBS)
-
Ethanol (optional, for diluting samples and the working solution)
-
Volumetric flasks and pipettes
-
Amber glass bottles or flasks wrapped in aluminum foil
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm
II. Preparation of Stock Solutions
A. 7 mM ABTS Stock Solution
-
Accurately weigh 38.4 mg of this compound.
-
Dissolve the powder in a 10 mL volumetric flask with deionized water or a suitable buffer (e.g., PBS). Ensure it is completely dissolved.
-
Store this solution in an amber bottle or a foil-wrapped container at 4°C.
B. 2.45 mM Potassium Persulfate Stock Solution
-
Accurately weigh 6.6 mg of potassium persulfate.[5]
-
Dissolve the powder in a 10 mL volumetric flask with deionized water.
-
This solution can be stored at 4°C.
III. Generation of the ABTS•+ Radical Cation Stock Solution
This step involves the chemical reaction that generates the colored radical required for the assay.
-
In a glass container, mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.[4][7] For example, mix 10 mL of the ABTS solution with 10 mL of the potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12 to 16 hours before use.[1][6] This crucial incubation period allows for the complete formation of the ABTS•+ radical.[9][10]
-
The solution will develop a deep blue-green color, indicating the successful generation of the radical cation. This resulting solution is the ABTS•+ stock solution and is stable for up to two days when stored in the dark at 4°C.[8]
IV. Preparation of the ABTS Working Solution
The ABTS•+ stock solution is too concentrated for direct use in the assay and must be diluted.
-
Before performing the assay, the ABTS•+ stock solution must be diluted with a suitable solvent, such as ethanol or PBS, to an absorbance of 0.700 ± 0.05 at 734 nm.[6][8]
-
To achieve the target absorbance, start by making a trial dilution (e.g., add 1 mL of the ABTS•+ stock to 50 mL of ethanol).
-
Measure the absorbance of this diluted solution at 734 nm.
-
Adjust the volume of the diluent as necessary to bring the absorbance within the target range of 0.700 ± 0.05.
-
Once the correct dilution factor is established, prepare the required volume of the ABTS working solution for your experiment. This solution should be used immediately for the best results.[11]
Visualizations
The following diagrams illustrate the logical workflow for the preparation of the ABTS working solution and the underlying chemical principle of the assay.
Caption: Workflow for ABTS working solution preparation.
Caption: Chemical principle of the ABTS radical cation decolorization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. ABTS radical scavenging capacity measurement [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. cosmobiousa.com [cosmobiousa.com]
Application Notes: Determination of Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS Assay
Introduction
The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely used method to determine the total antioxidant capacity of various samples, including biological fluids, cell lysates, and plant extracts.[1][2] This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a blue-green chromophore.[3][4] The reduction of the pre-formed ABTS•+ radical by an antioxidant is measured by the decrease in its characteristic absorbance at 734 nm.[5] The antioxidant capacity of a sample is quantified by comparing this reduction to that of a standard antioxidant, Trolox, which is a water-soluble analog of vitamin E.[1][5] The results are expressed as Trolox Equivalents (TE). This method is versatile and can be applied to both hydrophilic and lipophilic samples.[5]
Principle of the Assay
The TEAC assay operates on the principle of a single electron transfer (SET) or hydrogen atom transfer (HAT) mechanism.[1] The assay involves two key steps:
-
Generation of the ABTS•+ radical cation: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to produce the relatively stable blue-green ABTS•+ radical cation.[3] This radical has a strong absorbance spectrum with maxima around 415, 645, 734, and 815 nm.[6]
-
Scavenging of the ABTS•+ radical by antioxidants: In the presence of an antioxidant, the ABTS•+ radical is reduced back to its colorless neutral form. This results in a decolorization of the solution, which is proportional to the concentration and potency of the antioxidants in the sample.[3] The change in absorbance is monitored spectrophotometrically, typically at 734 nm to minimize interference from sample color.[5][6]
The antioxidant capacity of the sample is then determined by comparing its effect on the ABTS•+ radical to that of a known concentration of Trolox.
Experimental Protocols
This section provides a detailed methodology for performing the TEAC assay. It is crucial to perform a new standard curve for each assay.[1]
Materials and Reagents
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plate
-
Spectrophotometric microplate reader
Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water. Store in an amber bottle to protect from light.[3]
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[3]
-
ABTS•+ Radical Cation Working Solution:
-
Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio (e.g., 5 mL of each).[3]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[3][5]
-
Before use, dilute the ABTS•+ radical solution with a suitable solvent (e.g., ethanol or PBS pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. This is the adjusted ABTS•+ working solution.[3]
-
Trolox Standard Curve Preparation
A fresh Trolox standard curve should be prepared for each assay. The following table provides an example for preparing a series of Trolox standards.
| Standard # | Volume of 1 mM Trolox (µL) | Volume of Solvent (µL) | Final Trolox Concentration (µM) |
| 1 | 0 | 1000 | 0 |
| 2 | 5 | 995 | 5 |
| 3 | 10 | 990 | 10 |
| 4 | 20 | 980 | 20 |
| 5 | 40 | 960 | 40 |
| 6 | 60 | 940 | 60 |
| 7 | 80 | 920 | 80 |
| 8 | 100 | 900 | 100 |
Assay Procedure
-
Add 20 µL of the prepared Trolox standards or samples to individual wells of a 96-well microtiter plate. It is recommended to run samples and standards in triplicate.
-
Add 200 µL of the adjusted ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes. For some antioxidants, a longer incubation time may be necessary to reach a reaction endpoint.[7]
-
Read the absorbance at 734 nm using a microplate reader.
Data Presentation and Calculation
The antioxidant activity can be expressed as the percentage of ABTS•+ inhibition.
Calculation of Percent Inhibition:
% Inhibition = [ (AbsControl - AbsSample) / AbsControl ] x 100[3]
Where:
-
AbsControl is the absorbance of the control (ABTS•+ solution with solvent).
-
AbsSample is the absorbance of the reaction mixture with the sample or standard.
Trolox Standard Curve
Plot the percentage of inhibition or the absorbance values against the corresponding concentrations of the Trolox standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A reliable standard curve should have an R² value greater than 0.98.[3]
Example Trolox Standard Curve Data
| Trolox Concentration (µM) | Average Absorbance at 734 nm | % Inhibition |
| 0 | 0.700 | 0 |
| 10 | 0.615 | 12.1 |
| 20 | 0.530 | 24.3 |
| 40 | 0.360 | 48.6 |
| 60 | 0.195 | 72.1 |
| 80 | 0.085 | 87.9 |
| 100 | 0.025 | 96.4 |
Calculating TEAC Value
The TEAC value of the sample is calculated using the linear regression equation derived from the Trolox standard curve.
TEAC (µM) = (AbsSample - c) / m
Where:
-
AbsSample is the average absorbance of the sample.
-
c is the y-intercept of the standard curve.
-
m is the slope of the standard curve.
Remember to account for any dilution of the sample in the final calculation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the TEAC assay protocol.
Caption: Experimental workflow for the ABTS-based TEAC assay.
References
Utilizing ABTS Diammonium Salt in ELISA Procedures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used technique for the detection and quantification of a variety of analytes, from proteins and peptides to antibodies and hormones. A critical component of many ELISA systems is the chromogenic substrate used for signal detection. 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt, commonly known as ABTS, is a popular water-soluble substrate for horseradish peroxidase (HRP), a frequently used enzyme conjugate in ELISA.
In the presence of HRP and hydrogen peroxide (H₂O₂), ABTS is oxidized to a stable, green-colored, soluble product. The intensity of this color, which can be measured spectrophotometrically, is directly proportional to the amount of HRP-conjugated antibody bound to the target analyte. This relationship forms the basis for the quantitative determination of the analyte in a sample.
This document provides detailed application notes and protocols for the effective use of ABTS diammonium salt in ELISA procedures, tailored for researchers, scientists, and professionals in drug development.
Principle of the Reaction
The core of the detection step in an HRP-based ELISA using ABTS involves a two-step enzymatic reaction. First, the HRP enzyme, conjugated to a detection antibody, catalyzes the reduction of hydrogen peroxide. Subsequently, the oxidized HRP reacts with the ABTS substrate, leading to the formation of a green-colored radical cation (ABTS⁺). The reaction can be monitored by measuring the absorbance at 405-410 nm.
Data Presentation
A key aspect of quantitative ELISA is the generation of a standard curve, from which the concentration of the analyte in unknown samples can be interpolated. Below is a table summarizing typical performance characteristics of ABTS in comparison to another common HRP substrate, 3,3',5,5'-Tetramethylbenzidine (TMB).
| Feature | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | TMB (3,3',5,5'-tetramethylbenzidine) |
| End Product | Soluble, green | Soluble, blue (becomes yellow with stop solution) |
| Optimal Wavelength | 405-410 nm | 650 nm (blue), 450 nm (yellow) |
| Molar Absorptivity | 3.6 x 10⁴ M⁻¹cm⁻¹ | 3.9 x 10⁴ M⁻¹cm⁻¹ (at 650 nm) |
| Kinetic Properties | Slower reaction rate, wider dynamic range | Faster reaction rate |
| Sensitivity | Lower | Higher (approximately 10x more sensitive than ABTS) |
| Limit of Detection | ~2.5 ng/mL | ~60 pg/mL |
| Stop Solution | 1% Sodium Dodecyl Sulfate (SDS) (optional) | 1M Sulfuric Acid or Phosphoric Acid |
Representative Standard Curve Data
The following table provides an example of data that could be generated for a standard curve in a sandwich ELISA for the quantification of Human IgG, using ABTS as the substrate.
| Human IgG Concentration (ng/mL) | Absorbance at 405 nm (Mean) |
| 1000 | 2.150 |
| 500 | 1.625 |
| 250 | 1.050 |
| 125 | 0.650 |
| 62.5 | 0.375 |
| 31.25 | 0.210 |
| 15.625 | 0.125 |
| 0 (Blank) | 0.050 |
Experimental Protocols
This section provides a detailed protocol for a standard sandwich ELISA using ABTS as the chromogenic substrate. Optimization of specific steps, such as antibody concentrations and incubation times, may be required for different assays.
Materials and Reagents
-
High-binding 96-well microplate
-
Capture antibody specific for the analyte of interest
-
Recombinant or purified analyte for standard curve
-
Detection antibody specific for the analyte of interest (conjugated to HRP or biotin)
-
If using a biotinylated detection antibody: Streptavidin-HRP conjugate
-
This compound
-
Substrate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.0-5.0)
-
Hydrogen peroxide (30%)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6, or PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Stop solution (optional, e.g., 1% SDS)
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol Steps
-
Plate Coating:
-
Dilute the capture antibody to a concentration of 1-10 µg/mL in coating buffer.
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Cover the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the standard analyte in blocking buffer to generate a standard curve (e.g., from 1000 ng/mL to 15.625 ng/mL).
-
Prepare dilutions of the unknown samples in blocking buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the HRP-conjugated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to 5.
-
-
Substrate Preparation and Incubation:
-
Prepare the ABTS substrate solution immediately before use. For example, dissolve ABTS in substrate buffer to a final concentration of 0.5 mg/mL and add hydrogen peroxide to a final concentration of 0.03%.
-
Add 100 µL of the ABTS substrate solution to each well.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes. Monitor the color development.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 405 nm using a microplate reader. If a stop solution is used, add 100 µL of 1% SDS to each well before reading.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Standard Curve Generation: Plot the blank-corrected absorbance values for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often the most appropriate model for ELISA data.
-
Concentration Determination: Interpolate the concentration of the analyte in the unknown samples from the standard curve using their blank-corrected absorbance values. Remember to multiply the interpolated concentration by the dilution factor of the sample.
Mandatory Visualizations
Caption: HRP-catalyzed oxidation of ABTS.
Caption: A typical sandwich ELISA workflow.
Application Notes and Protocols for Standard Curve Preparation in ABTS Assay Using Trolox
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing a standard curve for the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay using Trolox, a water-soluble analog of vitamin E. The ABTS assay is a widely used method for measuring the total antioxidant capacity of various samples.[1] The use of a Trolox standard curve allows for the quantification of antioxidant activity in terms of Trolox Equivalents (TE).[1]
Principle of the ABTS Assay
The ABTS assay is based on the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with maximum absorbance at specific wavelengths, commonly 734 nm.[1][2] When an antioxidant is added, it reduces the ABTS•+, leading to a decolorization of the solution.[1] This reduction in absorbance is proportional to the concentration of antioxidants in the sample.[3] By comparing the decolorization caused by a sample to that of a series of known Trolox concentrations, the antioxidant capacity of the sample can be determined.[1]
Experimental Protocols
Reagent Preparation
Consistent and accurate reagent preparation is critical for reliable and reproducible results.
a. Preparation of ABTS Radical Cation (ABTS•+) Stock Solution
There are two common methods for generating the ABTS•+ radical: chemical and enzymatic. The chemical method using potassium persulfate is more prevalent.
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[4]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]
-
Generation of ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio (v/v).[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][5] This incubation period is essential for the complete formation of the radical cation. The resulting dark blue-green solution is the ABTS•+ stock solution. This stock solution is stable for up to two days when stored in the dark at room temperature.[1]
b. Preparation of ABTS•+ Working Solution
The ABTS•+ stock solution is too concentrated for direct use in the assay. It must be diluted to an absorbance of 0.70 ± 0.05 at 734 nm.[6]
-
Dilution: Dilute the ABTS•+ stock solution with a suitable buffer, such as Phosphate-Buffered Saline (PBS, pH 7.4) or ethanol (B145695), depending on the solubility of the samples to be tested.[1][6] For water-soluble samples, use PBS, and for lipid-soluble samples, use ethanol.[6]
-
Absorbance Adjustment: Measure the absorbance of the diluted solution at 734 nm. Adjust the dilution factor as necessary to achieve an absorbance of 0.70 ± 0.05.[6] For example, if the initial dilution gives an absorbance of 1.4, you would need to dilute it further by a factor of 2.
c. Preparation of Trolox Standard Solutions
A series of Trolox dilutions are required to generate a standard curve.
-
Trolox Stock Solution (5 mM): Prepare a 5 mM stock solution of Trolox by dissolving it in an appropriate solvent (e.g., 80% ethanol or PBS).[6]
-
Serial Dilutions: Perform serial dilutions of the Trolox stock solution to obtain a range of concentrations. A typical concentration range for the standard curve is 0 to 1.0 mmol/L.[1][6]
Assay Procedure (Microplate Method)
This protocol is designed for a 96-well microplate format.
-
Pipette Standards and Samples: Add 10 µL of each Trolox standard dilution and sample solution into separate wells of the microplate.[6] It is recommended to perform all measurements in triplicate.
-
Add ABTS•+ Working Solution: Add 200 µL of the prepared ABTS•+ working solution to each well containing the standards and samples.[1][6]
-
Incubation: Mix the contents of the wells thoroughly, and incubate the plate at room temperature for 2-6 minutes.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1][6]
Data Presentation
The quantitative data for the preparation of the Trolox standard curve and the corresponding absorbance readings should be recorded in a structured manner for easy analysis.
Table 1: Preparation of Trolox Standard Dilutions
| Standard | Concentration of Trolox (mmol/L) | Volume of 5 mM Trolox Stock (µL) | Volume of Diluent (µL) |
| S1 | 1.00 | 200 | 800 |
| S2 | 0.90 | 180 | 820 |
| S3 | 0.75 | 150 | 850 |
| S4 | 0.60 | 120 | 880 |
| S5 | 0.45 | 90 | 910 |
| S6 | 0.30 | 60 | 940 |
| S7 | 0.15 | 30 | 970 |
| S8 | 0.00 (Blank) | 0 | 1000 |
Note: The volumes are for preparing 1 mL of each standard dilution. The diluent should be the same solvent used to prepare the ABTS•+ working solution (e.g., PBS or ethanol).[6]
Table 2: Example Trolox Standard Curve Data
| Trolox Concentration (mmol/L) | Absorbance at 734 nm (Average) | % Inhibition |
| 0.00 | 0.700 | 0 |
| 0.15 | 0.595 | 15 |
| 0.30 | 0.490 | 30 |
| 0.45 | 0.385 | 45 |
| 0.60 | 0.280 | 60 |
| 0.75 | 0.175 | 75 |
| 0.90 | 0.070 | 90 |
| 1.00 | 0.035 | 95 |
% Inhibition is calculated as: ((Absorbance of Blank - Absorbance of Standard) / Absorbance of Blank) x 100.
Data Analysis
-
Construct the Standard Curve: Plot the absorbance at 734 nm (y-axis) against the corresponding Trolox concentration (x-axis).
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A valid standard curve should have an R² value of 0.98 or greater.[1]
-
Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Use the equation from the standard curve to calculate the TEAC of the samples. The TEAC value is expressed as mmol of Trolox equivalents per liter or per gram of the sample.
Visualizations
Caption: Experimental workflow for the ABTS assay using a Trolox standard curve.
References
Application Note: High-Throughput ABTS Assay for Antioxidant Capacity Screening
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely adopted method for measuring the total antioxidant capacity of various substances, including natural products, pharmaceuticals, and food extracts.[1] This spectrophotometric assay is based on the ability of antioxidant compounds to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance maximum at 734 nm.[1] The reduction of the pre-formed ABTS•+ by an antioxidant results in a decolorization of the solution, which is proportional to the antioxidant's concentration and potency.[1][2] This application note provides a detailed protocol for performing the ABTS assay in a 96-well microplate format, optimized for high-throughput screening, along with recommended microplate reader settings.
Principle of the ABTS Assay
The core principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the oxidation of ABTS.[1] This is typically achieved by reacting ABTS with a strong oxidizing agent like potassium persulfate.[1] The stable ABTS•+ radical has a distinct blue-green color and exhibits maximum absorbance at 734 nm.[3] When an antioxidant is introduced, it donates an electron or hydrogen atom to the ABTS•+, neutralizing the radical and causing the solution to lose its color.[1] The degree of decolorization, measured by the decrease in absorbance at 734 nm, is directly correlated with the antioxidant capacity of the sample.[2] The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant power of the sample to that of Trolox, a water-soluble vitamin E analog.[1]
Microplate Reader Settings for ABTS Assay at 734 nm
Accurate and reproducible results in a microplate-based ABTS assay are highly dependent on the correct instrument settings. The following table summarizes the recommended settings for a standard 96-well plate format.
| Parameter | Recommended Setting | Notes |
| Wavelength | 734 nm | This is the maximal absorbance wavelength for the ABTS•+ radical cation.[3] Some protocols suggest a range of 730-735 nm.[3][4] |
| Read Type | Endpoint | Absorbance is measured after a fixed incubation period.[2] |
| Incubation Time | 5 - 30 minutes | The optimal time can vary depending on the antioxidant being tested. A kinetic analysis is recommended for novel compounds to ensure the reaction has reached its endpoint.[2][5][6] |
| Shaking | Orbital, continuous | Shaking is crucial for ensuring a homogenous mixture of the sample and the ABTS•+ solution, leading to more consistent results.[2][7] |
| Temperature | Room Temperature (~25-27°C) | The reaction is typically performed at a controlled room temperature.[2][7] |
| Plate Type | 96-well, flat-bottom, clear polystyrene | Standard clear plates are suitable for absorbance measurements.[4] |
Experimental Protocol: ABTS Decolorization Assay in a 96-Well Microplate
This protocol is adapted for a 96-well microplate format, allowing for the efficient analysis of multiple samples.
Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Deionized water
-
96-well microplates
-
Microplate reader capable of absorbance measurement at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the ABTS and potassium persulfate solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS•+ solution.[6]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6] This is a critical step to ensure consistency between assays.
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol).
-
Create a series of Trolox dilutions to generate a standard curve (e.g., 12.5 to 400 µM).[8]
-
Prepare dilutions of the test samples in the appropriate solvent. It is recommended to test several dilutions of each sample to ensure the results fall within the linear range of the standard curve.[2]
-
-
Assay Procedure:
-
Pipette 10 µL of each standard, sample, or blank (solvent only) into the wells of a 96-well microplate.[5] It is recommended to perform all measurements in triplicate.[8]
-
Add 190 µL of the ABTS•+ working solution to each well.[5]
-
Shake the plate for 5 minutes on a plate shaker.[2]
-
Incubate the plate in the dark at room temperature for the predetermined optimal time (e.g., 30 minutes).[5]
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition of the ABTS•+ radical for each standard and sample using the following equation: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the % inhibition of the Trolox standards against their respective concentrations to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples by interpolating their % inhibition values from the Trolox standard curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: A flowchart of the ABTS assay experimental workflow.
Caption: The signaling pathway of ABTS radical scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. protocols.io [protocols.io]
Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts
Introduction
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a widely used method for determining the total antioxidant capacity of various samples, including plant extracts. This spectrophotometric assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-formed radical cation by an antioxidant is measured by the decrease in absorbance at 734 nm. The degree of discoloration is proportional to the concentration of antioxidants present in the sample.
Principle of the Assay
The ABTS assay involves the generation of the ABTS•+ radical cation by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green ABTS•+ solution is then diluted to a specific absorbance. When a plant extract containing antioxidants is added, the antioxidants donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a reduction in absorbance. The extent of this decolorization, measured at 734 nm, is indicative of the scavenging activity of the antioxidants in the plant extract.
Caption: Principle of the ABTS radical scavenging assay.
Experimental Protocols
Preparation of Reagents
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at room temperature.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (a water-soluble analog of vitamin E) in a suitable solvent (e.g., ethanol) and then prepare a series of dilutions (e.g., 100, 200, 400, 600, 800 µM) to be used for the standard curve.
Preparation of Plant Extracts
The preparation method will vary depending on the plant material and the target compounds. A general procedure for preparing a methanolic extract is provided below:
-
Drying: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction: Macerate a known weight of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v) for a defined period (e.g., 24 hours) with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Storage: Store the extract at -20 °C until further analysis.
-
Sample Preparation for Assay: Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution, from which serial dilutions are made for the assay.
ABTS Assay Protocol
-
Dilution of ABTS•+ Working Solution: Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture:
-
Pipette 1.0 mL of the diluted ABTS•+ solution into a cuvette.
-
Add 100 µL of the plant extract solution (or Trolox standard solution for the standard curve).
-
For the blank, add 100 µL of the solvent used to dissolve the plant extract.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specific time, which can range from 6 to 30 minutes, depending on the specific protocol.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 734 nm using a spectrophotometer.
Caption: Experimental workflow for the ABTS assay.
Data Presentation
Calculation of Scavenging Activity
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample (ABTS•+ solution with the plant extract).
Standard Curve
A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The equation of the line (y = mx + c) obtained from the linear regression of the standard curve is used to determine the Trolox equivalent antioxidant capacity (TEAC).
Trolox Equivalent Antioxidant Capacity (TEAC)
The antioxidant activity of the plant extract is expressed as TEAC, which is defined as the concentration of Trolox that has the same antioxidant activity as the sample. The TEAC value is typically expressed as µM of Trolox equivalents per milligram of the dry extract (µM TE/mg DW).
Table 1: Example of Raw Data for Trolox Standard Curve
| Trolox Concentration (µM) | Absorbance at 734 nm (Replicate 1) | Absorbance at 734 nm (Replicate 2) | Absorbance at 734 nm (Replicate 3) | Average Absorbance | % Inhibition |
| 0 (Control) | 0.702 | 0.700 | 0.701 | 0.701 | 0.00 |
| 100 | 0.589 | 0.591 | 0.590 | 0.590 | 15.83 |
| 200 | 0.475 | 0.478 | 0.476 | 0.476 | 32.10 |
| 400 | 0.251 | 0.255 | 0.253 | 0.253 | 63.91 |
| 600 | 0.128 | 0.130 | 0.129 | 0.129 | 81.60 |
| 800 | 0.065 | 0.067 | 0.066 | 0.066 | 90.58 |
Table 2: Example of Antioxidant Activity of Plant Extracts
| Plant Extract (Concentration) | Average Absorbance at 734 nm | % Inhibition | TEAC (µM TE/mg DW) |
| Extract A (100 µg/mL) | 0.421 | 39.94 | 250.5 |
| Extract B (100 µg/mL) | 0.315 | 55.06 | 385.2 |
| Extract C (100 µg/mL) | 0.530 | 24.39 | 145.8 |
Considerations and Troubleshooting
-
Interference: Compounds in the plant extract that absorb at 734 nm can interfere with the assay. A proper blank, containing the plant extract and the solvent without the ABTS•+ solution, should be run to correct for this.
-
Solubility: Ensure that the plant extract is fully dissolved in the chosen solvent.
-
Reaction Time: The incubation time can influence the results. It is important to standardize the incubation time across all samples and standards.
-
pH: The pH of the reaction mixture can affect the antioxidant activity. The use of a buffer, such as PBS, is recommended to maintain a constant pH.
-
Light Sensitivity: The ABTS•+ radical is light-sensitive. Therefore, the preparation and storage of the ABTS•+ working solution should be done in the dark.
Application Notes and Protocols for Adapting the ABTS Assay for Hydrophilic and Lipophilic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a versatile and widely used spectrophotometric method for measuring the total antioxidant capacity of various samples, including natural products, pharmaceuticals, and food ingredients.[1][2] This assay is predicated on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[2] The reduction of the pre-formed ABTS•+ radical by an antioxidant is quantified by the decrease in absorbance, typically at 734 nm.[1][2] A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, enabling a comprehensive assessment of antioxidant activity.[3][4][5] Results are commonly expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of a sample to that of Trolox, a water-soluble vitamin E analog.[6]
Principle of the Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a potent oxidizing agent like potassium persulfate.[1][2] This reaction yields a stable, intensely colored blue-green radical solution. When an antioxidant is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing the radical and causing the solution to decolorize.[2] The extent of this color reduction is directly proportional to the antioxidant's concentration and activity.[1] The assay can be adapted for both aqueous (for hydrophilic compounds) and organic (for lipophilic compounds) media.[5]
Data Presentation: Quantitative Parameters
The following tables summarize the key quantitative parameters for performing the ABTS assay for both hydrophilic and lipophilic compounds.
Table 1: Reagent and Standard Concentrations
| Parameter | Hydrophilic Assay | Lipophilic Assay | Reference |
| ABTS Stock Solution | 7 mM in water | 7 mM in ethanol (B145695) | [1][2] |
| Potassium Persulfate Stock Solution | 2.45 mM in water | 2.45 mM in ethanol | [1][2] |
| Trolox Standard Stock Solution | Prepared in ethanol | Prepared in ethanol | [1] |
| Trolox Standard Curve Concentration Range | 0-500 µM | 0-500 µM | [1] |
Table 2: Experimental Conditions and Measurements
| Parameter | Hydrophilic Assay | Lipophilic Assay | Reference |
| ABTS•+ Generation Time | 12-16 hours in the dark at room temperature | 12-16 hours in the dark at room temperature | [2] |
| Working Solution Absorbance | 0.70 ± 0.02 at 734 nm | 0.70 ± 0.02 at 734 nm | [1] |
| Reaction Buffer/Solvent | Phosphate Buffered Saline (PBS), pH 7.4 | Ethanol or other suitable organic solvents | [1] |
| Wavelength of Measurement | 734 nm | 734 nm | [1][2] |
Experimental Protocols
Protocol for Hydrophilic Antioxidant Capacity
1. Reagent Preparation:
-
7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS diammonium salt in deionized water.
-
2.45 mM Potassium Persulfate Solution: Dissolve the appropriate amount of potassium persulfate in deionized water.
2. Generation of ABTS•+ Stock Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[2] This stock solution is stable for several days when stored in the dark at 4°C.
3. Preparation of ABTS•+ Working Solution:
-
On the day of the experiment, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[1]
4. Standard Curve Preparation:
-
Prepare a series of Trolox standards in the same buffer used for the ABTS•+ working solution at various concentrations (e.g., 0-500 µM).[1]
5. Sample Preparation:
-
Dissolve or dilute the hydrophilic samples in the same buffer used for the ABTS•+ working solution.
6. Assay Procedure:
-
Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Mix and incubate for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[1]
7. Data Analysis:
-
Calculate the percentage inhibition of absorbance using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[2]
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample from the standard curve.
Protocol for Lipophilic Antioxidant Capacity
1. Reagent Preparation:
-
7 mM ABTS Stock Solution: Prepare a 7 mM solution of ABTS in ethanol.[1]
-
2.45 mM Potassium Persulfate Solution: Prepare a 2.45 mM solution of potassium persulfate in ethanol.[1]
2. Generation of ABTS•+ Stock Solution:
-
Mix the two ethanolic solutions in equal volumes.
-
Allow the mixed solution to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[2] This stock solution is stable for several days when stored in the dark at 4°C.
3. Preparation of ABTS•+ Working Solution:
-
On the day of the experiment, dilute the ABTS•+ stock solution with ethanol to achieve an absorbance of 0.70 ± 0.02 at 734 nm.
4. Standard Curve Preparation:
-
Prepare a series of Trolox standards in ethanol at various concentrations (e.g., 0-500 µM).[1]
5. Sample Preparation:
-
Dissolve or dilute the lipophilic samples in ethanol or a suitable organic solvent compatible with the assay.
6. Assay Procedure:
-
Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Mix and incubate for a specific time.
-
Measure the absorbance at 734 nm.[1]
7. Data Analysis:
-
Calculate the percentage inhibition of absorbance as described for the hydrophilic assay.[2]
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Determine the TEAC value of the sample from the standard curve.
Visualizations
Caption: Experimental workflow for the ABTS assay.
Caption: Principle of the ABTS radical scavenging assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. On-line antioxidant activity determination: comparison of hydrophilic and lipophilic antioxidant activity using the ABTS*+ assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Generation of ABTS Radical Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+) is a stable, colored chromophore widely utilized in antioxidant capacity assays.[1] Its generation is a critical step in these assays, and while chemical oxidation with agents like potassium persulfate is common, enzymatic methods offer a more rapid and environmentally benign alternative.[1] This document provides detailed protocols for the enzymatic generation of ABTS•+ using laccase and peroxidase, along with comparative data to assist researchers in selecting the most suitable method for their specific applications. The generation of the ABTS radical cation is an oxidative process that involves the removal of a single electron from the parent ABTS molecule, resulting in a stable blue-green chromophore with strong absorbance at multiple wavelengths, including 415 nm, 645 nm, 734 nm, and 815 nm.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the enzymatic generation of the ABTS radical cation using laccase and peroxidase. This allows for a direct comparison of the two methods.
| Parameter | Laccase Method | Peroxidase Method |
| Enzyme | Laccase (e.g., from Trametes versicolor) | Horseradish Peroxidase (HRP) |
| Substrate | ABTS | ABTS and Hydrogen Peroxide (H₂O₂) |
| Typical ABTS Concentration | 1.0 mM[1] | Not specified, but used in conjunction with H₂O₂ |
| Typical Enzyme Concentration | 0.02 U/mL[1] | Not specified, dependent on H₂O₂ concentration |
| Typical H₂O₂ Concentration | Not Applicable | 0.3% (w/w)[1] |
| Buffer System | 0.1 M Sodium acetate (B1210297) buffer (pH 4.5) or distilled water[1] | Not specified, assay dependent |
| Reaction Time | 10 minutes[1] | Rapid, monitored kinetically |
| Reaction Temperature | Room temperature (~25°C)[1] | Assay dependent |
| Wavelength for Measurement | 415, 645, 734, 815 nm[1] | 734 nm is commonly recommended to avoid interference[2] |
| Molar Extinction Coefficient (ε) at 734 nm | Variable, reported as 15,000 L mol⁻¹ cm⁻¹[2] | Variable, reported as 15,000 L mol⁻¹ cm⁻¹[2] |
Experimental Protocols
Protocol 1: Laccase-Catalyzed Generation of ABTS Radical Cation
This protocol describes the generation of the ABTS radical cation using laccase, an enzyme that directly oxidizes ABTS in the presence of molecular oxygen.[3]
Materials:
-
ABTS diammonium salt
-
Laccase (e.g., from Trametes versicolor)
-
0.1 M Sodium acetate buffer (pH 4.5) or distilled water
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a 1.0 mM ABTS solution: Dissolve the appropriate amount of this compound in 0.1 M sodium acetate buffer (pH 4.5) or distilled water.[1]
-
Prepare Laccase Solution: Prepare a stock solution of laccase in the same buffer. The final concentration in the reaction mixture should be 0.02 U/mL.[1]
-
Initiate the Reaction: In a suitable reaction vessel, add the laccase solution to the ABTS solution.
-
Incubate: Incubate the mixture at room temperature (approximately 25°C) for 10 minutes.[1] A stable blue-green color will develop, indicating the formation of the ABTS radical cation.
-
Measure Absorbance: Measure the absorbance of the resulting solution at 734 nm. The solution can be diluted with the buffer to achieve an absorbance within the linear range of the spectrophotometer (typically 0.70 ± 0.02 for antioxidant assays).[1]
-
Optional - Enzyme Removal: For certain applications, the laccase can be removed, though it is often unnecessary for antioxidant assays.
Protocol 2: Peroxidase-Catalyzed Generation of ABTS Radical Cation
This protocol details the generation of the ABTS radical cation using horseradish peroxidase (HRP), which catalyzes the oxidation of ABTS in the presence of hydrogen peroxide.[4]
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w stock)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare ABTS Solution: Prepare a solution of ABTS in the desired buffer. The concentration will depend on the specific assay requirements.
-
Prepare HRP Solution: Prepare a stock solution of HRP in the same buffer.
-
Prepare a 0.3% (w/w) Hydrogen Peroxide Solution: Dilute a stock solution of H₂O₂ in deionized water. This solution should be prepared fresh.[1]
-
Initiate the Reaction: In a reaction vessel or cuvette, combine the ABTS solution and the HRP solution. To initiate the reaction, add the hydrogen peroxide solution.
-
Monitor the Reaction: Immediately begin monitoring the increase in absorbance at 734 nm using a spectrophotometer. The reaction is typically rapid.
-
Stabilize the Radical Cation Solution: Once the desired absorbance is reached (e.g., 0.70 ± 0.02 for antioxidant assays), the reaction can be stopped by the addition of a catalase solution to remove excess H₂O₂, or the solution can be used immediately.
Mandatory Visualization
Caption: Workflow for enzymatic generation of ABTS radical cation.
Caption: Laccase-catalyzed oxidation of ABTS.
Caption: Peroxidase-catalyzed oxidation of ABTS.
References
Application Notes and Protocols for ABT'S Antioxidant Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the antioxidant capacity of various samples using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. This method is widely utilized for its sensitivity, broad applicability to both hydrophilic and lipophilic antioxidants, and adaptability to high-throughput screening.[1][2]
Principle of the ABTS Assay
The ABTS assay measures the total antioxidant capacity of a sample by assessing its ability to scavenge the stable ABTS radical cation (ABTS•+).[1] The method is based on the reduction of the pre-formed ABTS•+ radical, which has a characteristic blue-green color with maximum absorbance at specific wavelengths, most commonly 734 nm.[2][3][4] When an antioxidant is added to the solution, it donates a hydrogen atom or an electron to the ABTS•+, causing the solution to decolorize. The degree of color change is proportional to the concentration and antioxidant activity of the sample.[4][5] The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.[5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the ABTS assay.
Reagents and Equipment
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)[2][5]
-
Phosphate Buffered Saline (PBS) or appropriate buffer (e.g., ethanol, methanol)[6][7]
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
Deionized water
-
Sample to be analyzed
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm[4]
-
Vortex mixer
-
Pipettes
-
96-well microplates (for microplate assay)
-
Cuvettes (for spectrophotometer assay)
-
Amber-colored bottles or aluminum foil for light protection
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution
The generation of the ABTS radical cation is a critical step and requires an overnight incubation.[2][5]
-
Prepare a 7 mM ABTS solution: Dissolve the appropriate amount of ABTS in deionized water. For example, to prepare 10 mL of 7 mM ABTS solution, dissolve 38.4 mg of ABTS (MW: 548.68 g/mol ) in 10 mL of deionized water.[8]
-
Prepare a 2.45 mM potassium persulfate solution: Dissolve the appropriate amount of potassium persulfate in deionized water. For instance, to prepare 10 mL of 2.45 mM potassium persulfate solution, dissolve 6.62 mg of K₂S₂O₈ (MW: 270.3 g/mol ) in 10 mL of deionized water.
-
Generate the ABTS•+ radical: Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[7][9]
-
Incubate: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2][3][8][9] This allows for the complete formation of the radical cation.
Preparation of Working ABTS•+ Solution
-
Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol, methanol, or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[2][4]
-
This working solution should be prepared fresh for each assay.
Sample Preparation
-
Liquid Samples: Beverages and aqueous mixtures can often be assayed directly or after appropriate dilution.[4]
-
Solid Samples (e.g., plant material, food):
-
Homogenize the sample.
-
Extract the antioxidants using a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture). The choice of solvent will depend on the polarity of the target antioxidant compounds.
-
Centrifuge the extract to remove any solid particles.
-
The resulting supernatant is used for the assay. It may require further dilution to fall within the linear range of the standard curve.
-
-
Lipophilic Samples: The ABTS assay is adaptable for lipophilic antioxidants.[1][2] In such cases, the extraction and dilution should be performed using an appropriate organic solvent.
Assay Procedure (Microplate Method)
-
Prepare Trolox Standards: Prepare a series of Trolox standards of known concentrations in the same solvent as the samples.
-
Plate Setup:
-
Add 10 µL of each standard, sample, and blank (solvent only) to different wells of a 96-well microplate.
-
It is recommended to perform all measurements in triplicate.
-
-
Add ABTS•+ Working Solution: Add 200 µL of the ABTS•+ working solution to each well.[4]
-
Incubate: Incubate the plate at room temperature for a specified time (typically 6 minutes, but can range from 1 to 30 minutes).[2][3][6] The plate should be protected from light during incubation.
-
Measure Absorbance: Read the absorbance at 734 nm using a microplate reader.[3][4]
Data Analysis
-
Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[3]
-
-
Plot the Standard Curve: Create a standard curve by plotting the percentage of inhibition versus the concentration of the Trolox standards.
-
Determine the TEAC Value: Use the standard curve to determine the TEAC value of the samples. The results are expressed as µM Trolox equivalents per gram or milliliter of the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the ABTS assay.
| Parameter | Value | Reference |
| Reagent Concentrations | ||
| ABTS Stock Solution | 7 mM | [3][6][8][9] |
| Potassium Persulfate Solution | 2.45 mM | [6][7][9] |
| Reaction Volumes (Microplate Assay) | ||
| Sample/Standard Volume | 5-10 µL | [4][9] |
| ABTS•+ Working Solution Volume | 200 µL | [4] |
| Incubation | ||
| ABTS•+ Generation Time | 12-16 hours | [2][3][5][8][9] |
| Assay Incubation Time | 6 minutes (can be varied) | [3][6][7] |
| Incubation Temperature | Room Temperature | [2][3][8] |
| Spectrophotometric Measurement | ||
| Wavelength | 734 nm | [2][3][4][6] |
| Absorbance of Working Solution | 0.700 ± 0.02 | [2][4] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the ABTS antioxidant assay.
Caption: Workflow for the ABTS antioxidant capacity assay.
Caption: Reaction mechanism of the ABTS assay.
Considerations and Troubleshooting
-
Interferences: Samples with inherent color may interfere with the absorbance reading at 734 nm. It is important to run a sample blank (sample with solvent instead of ABTS•+ solution) to correct for this.
-
pH Dependence: The reactivity of some antioxidants can be pH-dependent. The assay can be performed at different pH values to assess this, though pH 7.4 is common for physiological relevance.[6]
-
Reaction Kinetics: Different antioxidants may react with the ABTS•+ radical at different rates. While a fixed time point is common, kinetic studies can provide more detailed information about the antioxidant activity.
-
Light Sensitivity: The ABTS•+ radical is light-sensitive. Therefore, all steps involving the radical should be performed in the dark or in amber-colored vessels to ensure stability.
-
Reproducibility: Consistent timing and temperature are crucial for obtaining reproducible results.
By following these detailed protocols and considering the key parameters, researchers can reliably determine the antioxidant capacity of a wide range of samples.
References
- 1. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Variability in ABTS Assay Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues leading to high variability in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant capacity assay. Achieving consistent and reproducible data is critical for accurate assessment of antioxidant potential.
Frequently Asked Questions (FAQs)
Q1: My replicate absorbance readings are inconsistent. What are the likely causes?
High variability between replicates can stem from several sources:
-
Incomplete Reaction: A primary cause is using a fixed incubation time that doesn't allow the reaction to reach its endpoint, especially for slow-reacting antioxidant compounds. It is crucial to perform a kinetic analysis to determine when the reaction reaches a steady state.[1]
-
Inconsistent Pipetting: Small errors in the volumes of samples, standards, or the ABTS•+ working solution can lead to significant variations in results. Ensure your pipettes are calibrated and use consistent technique.
-
Inadequate Mixing: Failure to properly mix the sample with the ABTS•+ solution can result in localized reactions and inconsistent absorbance readings. Ensure thorough mixing after adding the sample.
-
Temperature Fluctuations: The rate of the reaction can be sensitive to temperature. Performing the assay at a consistent room temperature is important.
Q2: Why is optimizing the incubation time for the ABTS assay so critical?
Optimizing the incubation time is crucial because different antioxidant compounds react with the ABTS radical cation (ABTS•+) at different rates.[1] Some compounds, like simple phenols, react very quickly (within 5-10 minutes), while more complex molecules, such as certain polyphenols or peptides, may exhibit slower reaction kinetics and require a longer incubation period (30-60 minutes or more) to reach completion.[1] Using a single, fixed time point may lead to an underestimation of the true antioxidant capacity for slow-reacting compounds.[1]
Q3: My results show high variability between different experiments performed on different days. What could be the reason?
Inter-assay variability is often linked to:
-
Reagent Instability: The pre-formed ABTS•+ radical is stable for over two days when stored in the dark, but its stability can be debatable.[1] It is highly recommended to use a freshly prepared and properly diluted working solution for each experiment to ensure consistency.
-
Variations in ABTS•+ Working Solution Absorbance: The initial absorbance of the ABTS•+ working solution should be consistent between experiments. It is standard practice to dilute the stock solution to a specific absorbance, typically 0.70 ± 0.02 at 734 nm, before each assay.
-
Environmental Factors: Changes in laboratory temperature and light exposure can affect the stability of the ABTS•+ radical and the reaction rate.
Q4: The solution turns colorless almost immediately, even at my lowest sample concentration. What does this indicate?
This suggests that your sample has very high antioxidant activity and is rapidly depleting the ABTS•+ radicals. To obtain accurate readings, you need to dilute your sample further. The goal is to have the sample produce between 5% and 35% inhibition of the blank absorbance.[1]
Q5: I am observing a poor R-squared value for my Trolox standard curve. How can I improve it?
A non-linear or variable standard curve can be caused by:
-
Inaccurate Standard Dilutions: Errors in preparing the serial dilutions of your Trolox standard will directly impact the linearity of your curve. Carefully prepare fresh standards for each assay.
-
Inappropriate Concentration Range: The selected concentration range for the standards may not be appropriate for the assay conditions. Ensure the range covers the expected antioxidant capacity of your samples.
-
Pipetting Errors: As with sample addition, inconsistent pipetting of the standards will introduce variability.
Q6: Could the pH of my sample be a source of variability?
Yes, the scavenging activity of some compounds, particularly peptides and amino acids, can be strongly dependent on pH.[1][2] If your samples have different pH values or if the buffering capacity of the assay solution is insufficient, this can lead to significant variability in the results. Ensure your buffer system is consistent and appropriate for your samples.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high variability in ABTS assay results.
Caption: A logical workflow for troubleshooting inconsistent ABTS assay results.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| ABTS•+ Working Solution Absorbance | 0.70 ± 0.02 at 734 nm | [3] |
| Sample Inhibition of Blank Absorbance | 5% - 35% | [1] |
| ABTS Stock Solution Concentration | 7 mM | [4] |
| Potassium Persulfate Stock Solution Concentration | 2.45 mM | [4] |
| Standard Incubation Time (for fast-reacting compounds) | 5 - 30 minutes | [1] |
| Extended Incubation Time (for slow-reacting compounds) | 30 - 60+ minutes (determine empirically) | [1] |
Experimental Protocol: Standard ABTS Assay
This protocol outlines the key steps for performing a standard ABTS assay.
1. Reagent Preparation
-
ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS salt in deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in deionized water.
-
ABTS•+ Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete formation of the radical cation.
-
ABTS•+ Working Solution: Before each assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Trolox Standard Stock Solution (e.g., 1 mM): Prepare by dissolving Trolox in a suitable solvent like ethanol.
-
Trolox Standard Working Solutions: Prepare a series of dilutions from the Trolox stock solution in the same solvent.
2. Assay Procedure
-
Add a small volume of your sample or Trolox standard to a microplate well (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for the predetermined optimal time, protected from light.
-
Measure the absorbance at 734 nm using a microplate reader.
3. Data Analysis
-
Calculate the percentage inhibition of absorbance for each sample and standard using the following formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100
-
Plot a standard curve of % inhibition versus the concentration of the Trolox standards.
-
Determine the equation of the line from the linear regression of the standard curve.
-
Use the equation to calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of your samples.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The chemical principle of the ABTS assay, showing the oxidation and reduction of ABTS.
References
Technical Support Center: Optimizing Incubation Time for the ABTS Antioxidant Assay
Welcome to the Technical Support Center for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) antioxidant assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing critical experimental parameters, with a focus on incubation time. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for the ABTS assay?
A1: A commonly cited incubation time in standard protocols is 6 minutes at room temperature after the sample is added to the ABTS•+ solution.[1][2] However, this fixed time point is often insufficient for many antioxidant compounds and may lead to an underestimation of their antioxidant capacity.[3] Some protocols suggest a range of 5 to 30 minutes.[3]
Q2: Why is optimizing the incubation time crucial for the ABTS assay?
A2: Optimizing incubation time is critical because different antioxidants react with the ABTS radical cation (ABTS•+) at different rates.[3] Simple phenols and ascorbic acid react very quickly, often within minutes.[3][4] In contrast, more complex molecules like certain polyphenols, peptides, and amino acids exhibit slower reaction kinetics and can require 30 minutes or even longer to reach reaction completion.[3][5] Using a single, short, fixed incubation time can therefore lead to inaccurate and underestimated antioxidant capacity for slow-reacting compounds.[1]
Q3: How do I determine the optimal incubation time for my specific sample?
A3: The most effective method to determine the optimal incubation time is to perform a kinetic study.[1][3] This involves measuring the absorbance of the reaction mixture at multiple time points after adding the sample to the ABTS•+ solution. Readings can be taken at regular intervals (e.g., every 1-2 minutes initially, then every 5-10 minutes) until the absorbance value stabilizes, indicating the reaction has reached its endpoint.[3] The time at which the absorbance plateaus is the optimal incubation time for that specific sample.
Q4: What are "fast" versus "slow" reacting antioxidants in the context of the ABTS assay?
A4: The distinction is based on the time required to quench the ABTS•+ radical.
-
Fast-reacting antioxidants: Compounds like Trolox (a water-soluble vitamin E analog) show a rapid decrease in absorbance, with the reaction typically completing within a few seconds to a few minutes.[1]
-
Slow-reacting antioxidants: These compounds, which can include some flavonoids like naringenin (B18129) and apigenin, exhibit a gradual decrease in absorbance that may continue for 30 minutes or longer.[1]
Q5: Can pH affect the incubation time and overall results of the ABTS assay?
A5: Yes, the antioxidant activity of certain compounds, particularly peptides and amino acids like tyrosine and tryptophan, is highly dependent on the pH of the reaction mixture.[3][5] While the ABTS assay can be performed over a wide pH range, it is crucial to maintain a consistent and appropriate pH for your samples to ensure reproducible results.[1] Studies have shown that for some amino acids, the ABTS radical scavenging activity increases significantly with a pH change from 5.0 to 7.0.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or underestimated antioxidant activity | The incubation time is too short for the reaction to reach completion, especially with slow-reacting antioxidants.[1] | Perform a kinetic study by measuring absorbance at multiple time points until a stable reading is achieved to determine the optimal incubation time.[1][3] For many slow-reacting compounds, an incubation of 60 minutes may be necessary.[1] |
| High variability in results between replicates | The reaction has not reached a stable endpoint due to a fixed, insufficient incubation time.[3] The pH of the buffer system may be inconsistent or inappropriate for the samples being tested.[3] The ABTS•+ working solution may be unstable. | Conduct a kinetic analysis to ensure the reaction has reached equilibrium.[3] Verify and standardize the pH of all solutions and samples.[3] Prepare fresh ABTS•+ working solution for each experiment. Although the stock radical solution is stable for over two days when stored in the dark, its stability can be debated.[3] |
| Absorbance reading is higher than the control | This could be due to interference from the sample itself, particularly if the extract is colored and absorbs light at or near 734 nm.[1][6] | Measure a sample blank containing the sample and the solvent (without the ABTS•+ solution). Subtract the absorbance of the sample blank from the sample reading.[1] |
| The solution decolorizes almost instantly | The sample concentration is too high, leading to a rapid and complete reduction of the ABTS•+ radical. | Dilute the samples and standards to a concentration that results in an inhibition of the blank absorbance between 5% and 35%.[7] |
| The reaction is very slow and does not stabilize | The sample contains very slow-reacting antioxidant compounds. | Extend the incubation time significantly, monitoring the absorbance at longer intervals (e.g., every 10-15 minutes) for up to several hours if necessary. Some compounds may require extended periods to reach equilibrium.[1][3] |
Experimental Protocols
Protocol 1: Preparation of ABTS Radical Cation (ABTS•+) Stock Solution
This protocol is based on the method of Re et al. (1999).[8]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate (oxidant).
-
-
Radical Generation:
Protocol 2: Standard ABTS Assay (Endpoint Method)
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][2]
-
-
Assay Procedure:
-
Prepare serial dilutions of your antioxidant standard (e.g., Trolox) and test samples.
-
Add a small volume of the standard or sample to a microplate well or cuvette.
-
Add a larger volume of the ABTS•+ working solution to initiate the reaction.
-
Incubate the mixture for a predetermined time (e.g., 6 minutes) in the dark at room temperature.[1]
-
Measure the absorbance at 734 nm.
-
Protocol 3: Kinetic ABTS Assay for Optimizing Incubation Time
-
Preparation of ABTS•+ Working Solution:
-
Prepare the working solution as described in Protocol 2.
-
-
Assay Procedure:
-
Prepare serial dilutions of your antioxidant standard and test samples.
-
Add a small volume of the standard or sample to a microplate well or cuvette.
-
Add a larger volume of the ABTS•+ working solution to initiate the reaction.
-
Immediately begin recording the absorbance at 734 nm at regular intervals (e.g., every 1-2 minutes for the first 10 minutes, then every 5-10 minutes) for a total period of up to 60-90 minutes, or until the absorbance values stabilize.[3] Keep the plate or cuvette in the dark between readings.
-
-
Data Analysis:
-
Plot the percentage of inhibition against time for each sample.
-
The optimal incubation time is the point at which the curve plateaus, indicating the reaction has reached its endpoint. This time should be used for all subsequent experiments with that type of sample.[3]
-
Data Summary
Table 1: Recommended Incubation Times for Different Antioxidant Types
| Antioxidant Type | Typical Reaction Rate | Recommended Approach |
| Simple Phenols, Ascorbic Acid | Fast (< 5-10 minutes) | A fixed-time protocol may be adequate, but verification with a kinetic study is recommended.[3][4] |
| Complex Polyphenols, Tannins | Slow (> 30 minutes) | A kinetic analysis is mandatory to determine the optimal incubation time.[3] |
| Peptides, Amino Acids | Variable (often slow) | A kinetic analysis is mandatory. Reaction time can be pH-dependent. An incubation time of at least 30 minutes is often required.[3][5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The reaction between ABTS radical cation and antioxidants and its use to evaluate the antioxidant status of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. protocols.io [protocols.io]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: The Influence of pH on the ABTS Assay for Peptide Analysis
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay for peptide antioxidant analysis, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of the ABTS radical cation (ABTS•+)?
A1: The ABTS•+ radical cation is most stable under mildly acidic conditions, typically within a pH range of 4.0 to 5.0.[1] At pH values above 6.5, its stability decreases, and it is particularly unstable at neutral and alkaline pH.[1][2] For instance, the absorbance of an ABTS•+ solution at pH 7.4 can significantly decrease over a short period, whereas at pH 4.5, it remains relatively stable.[1]
Q2: How does the pH of the reaction mixture affect the antioxidant activity of peptides in the ABTS assay?
A2: The pH of the reaction medium can profoundly influence the measured antioxidant capacity of peptides for two main reasons:
-
Influence on Amino Acid Residues: The antioxidant activity of certain amino acid residues, which are the active components of many antioxidant peptides, is highly pH-dependent.[3][4] Specifically, the radical scavenging activity of tyrosine (Tyr) and tryptophan (Trp) residues increases significantly with higher pH.[2][3] Conversely, the activity of cysteine (Cys) containing peptides appears to be less affected by pH.[2][5]
-
Reaction Kinetics: The reaction between the ABTS•+ and antioxidant peptides can be slow and is influenced by pH. For many peptides, especially those containing Tyr and Trp, a typical short incubation time of 6-10 minutes is insufficient to reach completion, particularly at lower pH values.[3][5]
Q3: Can I perform the ABTS assay at a neutral pH (e.g., pH 7.4) to mimic physiological conditions?
A3: While it is possible to conduct the ABTS assay at neutral pH, it presents significant challenges. The ABTS•+ radical is less stable at pH 7.4, which can lead to a faster rate of spontaneous decolorization (autobleaching).[1] This can interfere with accurate measurements of antioxidant activity. If you must use a neutral pH, it is crucial to use a well-buffered system and include appropriate controls to account for the inherent instability of the radical.[1] Additionally, be aware that the reaction kinetics may differ, and a longer incubation time may be necessary to reach the reaction endpoint.[2]
Q4: Why are my results for the same peptide sample inconsistent across different experiments?
A4: Inconsistent results in the ABTS assay for peptides can stem from several factors, with pH being a primary suspect:
-
Inadequate pH Control: If the pH of your buffer or the final reaction mixture varies between experiments, it can lead to significant differences in the measured antioxidant activity, especially for pH-sensitive peptides.[4]
-
Variable Incubation Times: As the reaction kinetics are pH-dependent, using a fixed, short incubation time when the pH varies can lead to measurements being taken at different points along the reaction curve, resulting in poor reproducibility.[3][5]
-
Sample pH: The inherent pH of your dissolved peptide sample could alter the final pH of the reaction mixture if the buffer capacity is insufficient.
Troubleshooting Guide
Problem 1: Rapid decolorization of the ABTS•+ solution in the blank/control (without antioxidant).
-
Possible Cause: The pH of the buffer system is too high (neutral or alkaline), leading to the instability and autobleaching of the ABTS•+ radical.[1]
-
Solution:
-
Verify the pH of your buffer solution before each experiment and ensure it is within the optimal stability range for ABTS•+ (pH 4.0-5.0).[1]
-
Prepare fresh buffer for each set of experiments.
-
If your peptide samples are alkaline and are added in a significant volume, they may be raising the pH of the final reaction mixture. Consider using a buffer with a higher buffering capacity or adjusting the pH of your sample before adding it to the assay.
-
Problem 2: Low or no detectable antioxidant activity from a peptide that is expected to be active.
-
Possible Cause: The pH of the assay is suboptimal for the specific amino acid residues responsible for the peptide's antioxidant activity. For peptides rich in Tyr and Trp, a low pH can result in significantly underestimated antioxidant capacity.[2][3]
-
Solution:
-
Review the literature for the optimal pH for the specific class of peptides you are analyzing.
-
Consider performing the assay at a range of pH values to determine the optimal conditions for your peptide of interest.
-
Ensure that the incubation time is sufficient for the reaction to proceed to completion at the chosen pH. A kinetic study (measuring absorbance at several time points) is recommended.
-
Problem 3: The antioxidant activity (TEAC value) of my peptide seems unusually high.
-
Possible Cause: At higher pH values, the reaction products of some amino acids with the ABTS•+ may themselves possess antioxidant activity.[3] This can lead to an overestimation of the peptide's true antioxidant capacity as you are measuring the combined activity of the parent peptide and its byproducts.
-
Solution:
-
Be cautious when interpreting results obtained at high pH.
-
Consider using complementary antioxidant assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which may be less prone to such interferences.
-
Thoroughly document the pH and incubation time in your experimental records to ensure transparency and aid in the interpretation of results.
-
Quantitative Data Summary
The following tables summarize the effect of pH on the antioxidant capacity of selected amino acids and peptides as measured by the ABTS assay.
Table 1: Effect of pH on the Trolox Equivalent Antioxidant Capacity (TEAC) of Tyrosine.
| pH | TEAC (µmol TE/µmol) | Reference |
| 6.0 | 2.89 | [2] |
| 8.0 | 6.55 | [2] |
Table 2: Effect of pH on the Trolox Equivalent Antioxidant Capacity (TEAC) of Leu-Tyr.
| pH | TEAC (µmol TE/µmol) | Reference |
| 6 | 1.48 ± 0.01 | [6] |
| 12 | 1.34 ± 0.00 | [6] |
Note: The decrease in TEAC at pH 12 for Leu-Tyr may be due to peptide degradation or other complex reactions at highly alkaline conditions.
Experimental Protocols
Detailed Protocol for ABTS Radical Scavenging Assay for Peptides
This protocol outlines the steps for determining the antioxidant capacity of peptides using the ABTS assay, with considerations for the influence of pH.
1. Reagent and Solution Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the dark blue-green ABTS•+ radical.
-
This stock solution is stable for up to two days when stored in the dark at room temperature.
-
-
Assay Buffer: Prepare a suitable buffer at the desired pH. For example, a 0.1 M phosphate (B84403) buffer for pH 7.4 or a 0.1 M acetate (B1210297) buffer for pH 4.5.
-
Trolox Standard Solutions: Prepare a series of Trolox solutions in the assay buffer at concentrations ranging from 0 to 500 µM.
-
Peptide Sample Solutions: Dissolve the peptide samples in the assay buffer to achieve a range of concentrations.
2. Assay Procedure:
-
Dilution of ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ radical cation working solution with the chosen assay buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Initiation:
-
In a 96-well microplate, add 20 µL of the Trolox standard or peptide sample solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well to initiate the reaction.
-
For the blank, add 20 µL of the assay buffer instead of the sample.
-
-
Incubation: Incubate the microplate at room temperature for a predetermined time (e.g., 30 minutes, but this should be optimized). Protect the plate from light.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
3. Calculation of Results:
-
Percentage Inhibition: Calculate the percentage of ABTS•+ scavenging activity for each sample and standard using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Standard Curve: Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
TEAC Calculation: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the peptide samples from the standard curve. The TEAC value is expressed as µmol of Trolox equivalents per µmol or mg of the peptide.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: ABTS Radical Cation Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pre-formed ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+) solutions for antioxidant capacity assays.
Frequently Asked Questions (FAQs)
Q1: What is the visual indicator of a correctly prepared ABTS•+ stock solution?
A1: A successfully generated ABTS•+ stock solution should exhibit a distinct blue-green color.[1] If your solution appears grey, is very light in color, or shows no significant color change after the incubation period, it suggests a problem with the radical generation process.[1]
Q2: How long can I store the ABTS•+ stock solution?
A2: The stability of the ABTS•+ radical solution is a common concern. With appropriate storage, it can remain stable for a considerable duration.[1] When stored in the dark at room temperature, it is reported to be stable for over two days.[1] For extended storage, refrigeration at 4°C is recommended, which can preserve its stability for up to a few months.[1] Some researchers also suggest aliquoting and freezing the solution for long-term use.[1] It is crucial to shield the solution from light during both storage and use.[1]
Q3: Why is a 12-16 hour incubation period necessary for ABTS•+ generation?
A3: The chemical reaction between ABTS and potassium persulfate to form the ABTS•+ radical is a slow process.[1][2] An incubation period of 12-16 hours in a dark environment at room temperature is essential to ensure the complete formation of the radical cation, resulting in a stable solution for your assay.[1][2]
Q4: At which wavelength should I measure the absorbance of the ABTS•+ solution?
A4: The absorbance of the ABTS•+ solution is typically measured at 734 nm.[1] While the chromophore also absorbs light at other wavelengths (such as 415, 645, and 815 nm), 734 nm is the preferred wavelength to minimize potential interference from colored samples.[1][3]
Q5: What is the target absorbance for the ABTS•+ working solution?
A5: Before being used in an assay, the ABTS•+ stock solution must be diluted to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[1] This standardized starting absorbance is critical for obtaining reproducible and comparable experimental results.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of the ABTS•+ solution.
| Problem | Potential Cause | Troubleshooting Steps |
| Unstable or Drifting Absorbance Reading | Incomplete Radical Generation: The 12-16 hour incubation may not have been sufficient. | Ensure the full 12-16 hour incubation period in the dark.[1] |
| Light Exposure: Exposure to light can cause the radical to degrade. | Protect the solution from light at all stages of preparation and use.[1] | |
| Temperature Fluctuations: Changes in temperature can affect the stability of the radical. | Maintain a stable room temperature during the assay. | |
| pH Sensitivity: The ABTS radical stability can be pH-dependent.[4] | Consider using a buffer, such as PBS (pH 7.4), instead of water for dilution to maintain a stable pH.[1] | |
| Solution Color is Incorrect (e.g., Grey, Not Blue-Green) | Incorrect Reagent Ratio: An improper ratio of ABTS to potassium persulfate can lead to the formation of other, undesired products. | Verify the final concentrations of ABTS (7 mM) and potassium persulfate (2.45 mM) are correct.[1] |
| Contamination: Contaminants in the water or on the glassware can interfere with the radical generation reaction. | Use ultrapure water and ensure all glassware is meticulously cleaned.[1] | |
| Absorbance is Too Low (Below 0.680) | Incorrect Reagent Concentration: Errors in weighing the reagents or in calculations can lead to a less concentrated stock solution. | Double-check all calculations and measurements when preparing the stock solutions. |
| Degraded Reagents: Old or improperly stored ABTS or potassium persulfate may have lost reactivity. | Use fresh, high-quality reagents. | |
| Insufficient Incubation Time: The radical generation may be incomplete. | Ensure the solution has incubated for at least 12 hours in the dark.[1] | |
| Absorbance is Too High (Above 0.720) | Over-Concentrated Stock Solution: Errors in weighing or calculations may have resulted in a more concentrated stock solution. | Re-prepare the stock solution with careful attention to concentrations. |
| Incorrect Dilution: The stock solution may not have been diluted sufficiently to reach the target working solution absorbance. | Adjust the dilution of the stock solution with more solvent in small increments until the target absorbance of 0.700 ± 0.02 is achieved.[1] |
Experimental Protocols
Preparation of ABTS•+ Radical Cation Stock Solution
-
Prepare a 7 mM ABTS solution: Dissolve the appropriate amount of ABTS diammonium salt in ultrapure water.
-
Prepare a 2.45 mM potassium persulfate solution: Dissolve the appropriate amount of potassium persulfate in ultrapure water.
-
Mix the solutions: Combine equal volumes of the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution.
-
Incubate: Allow the mixed solution to stand in the dark at room temperature for 12-16 hours before use.[1][2] This will result in the formation of the blue-green ABTS•+ stock solution.
Preparation of ABTS•+ Working Solution
-
Dilute the stock solution: Before use, dilute the prepared ABTS•+ stock solution with a suitable solvent (e.g., ethanol, PBS, or water) to an absorbance of 0.700 ± 0.02 at 734 nm.[1]
-
Verify absorbance: Measure the absorbance of the working solution at 734 nm to ensure it is within the target range.
Visualizations
Caption: Workflow for the preparation of the ABTS•+ radical solution.
Caption: A logical workflow for troubleshooting common ABTS•+ solution issues.
References
interference of colored compounds in ABTS assay
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interference of colored compounds in the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant capacity assay.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the ABTS assay? A1: The ABTS assay is a spectrophotometric method that measures the ability of a sample to scavenge the stable ABTS radical cation (ABTS•+).[1] The assay is based on the generation of a blue-green ABTS•+ radical, which has a characteristic absorbance, most commonly measured at 734 nm.[1][2] When an antioxidant is added, it neutralizes the radical, causing the solution's color to fade.[1] This decolorization is proportional to the antioxidant's concentration and potency.[1]
Q2: Why is the ABTS assay commonly read at a wavelength of 734 nm? A2: The blue-green ABTS•+ chromophore has several absorption maxima, including 415, 645, 734, and 815 nm.[2][3] The wavelength of 734 nm is most commonly used because potential interferences from the sample matrix and turbidity are often reduced at this longer wavelength.[2][3]
Q3: How do colored compounds in a sample interfere with the ABTS assay results? A3: Interference occurs due to spectral overlap.[4] If a sample is colored, its inherent absorbance can overlap with the absorbance wavelength of the ABTS•+ radical (734 nm).[5] This contributes to the total absorbance reading, making it seem as though less of the ABTS•+ was scavenged by the antioxidant. This leads to an underestimation of the sample's true antioxidant activity.[3][4]
Q4: What are the typical signs of color interference in my ABTS assay data? A4: The primary sign is inconsistent or unexpectedly low calculated antioxidant activity.[4] If you suspect your sample is colored (e.g., plant extracts rich in carotenoids or anthocyanins), you should proactively account for its background absorbance.[6]
Q5: Can the ABTS assay be used for both hydrophilic and lipophilic samples? A5: Yes, a key advantage of the ABTS assay is that the radical cation is soluble in both aqueous and organic media.[2] This allows for the screening of antioxidant capacity in both hydrophilic and lipophilic samples.[2]
Q6: Are there alternative antioxidant assays that are less prone to color interference? A6: While most colorimetric assays can be affected by colored samples, you can consider assays based on different mechanisms or detection methods.[7] For instance, the Oxygen Radical Absorbance Capacity (ORAC) assay is based on fluorescence and may be a suitable alternative.[7] However, the most direct solution for the ABTS assay is to correct for the background absorbance.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected antioxidant activity with a colored sample.
This issue is often caused by the sample's intrinsic color contributing to the final absorbance reading, which masks the true extent of ABTS•+ radical scavenging.
Troubleshooting Steps:
-
Run a Sample Blank: For each sample concentration you test, prepare a corresponding sample blank. This blank should contain the sample at the same concentration mixed with the assay solvent (e.g., ethanol (B145695) or buffer) but without the ABTS•+ reagent.[4][5]
-
Measure Background Absorbance: Measure the absorbance of this sample blank at the same wavelength used for the assay (e.g., 734 nm).[4]
-
Correct the Final Reading: Subtract the absorbance of the sample blank from the absorbance of your final reaction mixture (sample + ABTS•+).[4]
-
Calculate Antioxidant Activity: Use this corrected absorbance value to calculate the percentage inhibition and the final antioxidant capacity (e.g., TEAC value). This correction removes the contribution of the sample's color from the result.
Caption: Troubleshooting logic for antioxidant assay interference.
Experimental Protocols
Protocol 1: Standard ABTS Decolorization Assay
This protocol is adapted from methodologies described by Re et al. and is widely used.[2][8]
1. Reagent Preparation:
-
7 mM ABTS Stock Solution: Dissolve ABTS diammonium salt in deionized water.
-
2.45 mM Potassium Persulfate Solution: Dissolve potassium persulfate in deionized water.
-
ABTS•+ Radical Cation Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1][2][5] This generates the ABTS•+ radical.
-
Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[1][2][5]
2. Assay Procedure (96-well plate format):
-
Add 20 µL of your sample, standard (e.g., Trolox), or blank solvent to the wells of a 96-well plate.[5]
-
Add 180 µL of the adjusted ABTS•+ working solution to each well.[5]
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).[1][5]
-
Measure the absorbance at 734 nm using a microplate reader.
Caption: General workflow for the ABTS antioxidant assay.
Protocol 2: Correcting for Color Interference
This procedure should be run in parallel with the standard assay.
1. Sample and Blank Preparation:
-
For each concentration of your colored sample, prepare two identical sets of dilutions. One set is for the assay, and the other is for the sample blank.
2. Assay and Blank Measurement:
-
Assay Wells: Add your sample dilutions to the wells, followed by the adjusted ABTS•+ working solution as described in Protocol 1.
-
Sample Blank Wells: Add your sample dilutions to separate wells. Instead of the ABTS•+ working solution, add an equivalent volume of the solvent used for dilution (e.g., ethanol).[4]
-
Incubate both sets of wells for the same duration.
-
Measure the absorbance of all wells at 734 nm.
3. Calculation:
-
Corrected Absorbance = Absorbance (Assay Well) - Absorbance (Sample Blank Well)
-
Use the corrected absorbance to calculate the % inhibition: % Inhibition = [(Absorbance of Control - Corrected Absorbance of Sample) / Absorbance of Control] x 100
Caption: Workflow for antioxidant assays with interference correction.
Data Presentation
For reproducible results, precise reagent preparation is critical.
| Reagent | Stock Concentration | Preparation Instructions | Reference |
| This compound | 7 mM | Dissolve 38.4 mg in 10 mL of deionized water. | [1] |
| Potassium Persulfate | 2.45 mM | Dissolve 6.6 mg in 10 mL of deionized water. | [1] |
| ABTS•+ Stock Solution | N/A | Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Incubate in the dark for 12-16 hours. | [1][2] |
| Adjusted ABTS•+ Working Solution | N/A | Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm. | [1][2] |
| Trolox Standard | Varies | Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol) and create a series of dilutions for the standard curve. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
why is my ABTS solution turning colorless too quickly
Welcome to the technical support center for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during antioxidant capacity experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my blue/green ABTS•+ solution turning colorless almost immediately after adding my sample?
A1: This rapid decolorization is typically due to a high concentration of antioxidants in your sample. The antioxidant quickly reduces the colored ABTS radical cation (ABTS•+) to its colorless form. It is recommended to dilute your sample and re-run the assay to ensure the readings fall within the linear range of your standard curve.[1][2]
Q2: My ABTS•+ working solution is losing its color even before I add my sample. What could be the cause?
A2: The instability of the ABTS radical cation (ABTS•+) can lead to its gradual decay, especially at neutral or higher pH.[3] At a pH of 7.4, the absorbance of an ABTS•+ solution can decrease by approximately 11% in one hour, whereas it is more stable at an acidic pH of 4.5.[4] Additionally, exposure to light can cause photochemical degradation of the radical.[5][6] Always store and use the ABTS•+ solution in the dark.
Q3: The absorbance readings of my replicates are inconsistent. What are the possible reasons?
A3: Inconsistent results can stem from several factors:
-
Incomplete reaction: Not allowing the reaction between the antioxidant and the ABTS•+ to reach its endpoint, especially for slow-reacting compounds, can lead to variability.[7]
-
Photochemical interference: If the assay is performed under strong light, light-induced generation of the ABTS radical cation can occur, leading to inaccurate and variable results.[6][8]
-
Temperature fluctuations: Changes in temperature can affect the reaction rate and the stability of the ABTS radical.
-
Pipetting errors: Inaccurate pipetting of samples or reagents will lead to inconsistent results.
Q4: What is the correct color for a properly prepared ABTS•+ stock solution?
A4: A correctly prepared ABTS•+ stock solution should have a distinct blue-green color.[9] If the solution is not this color, it may indicate an issue with the preparation, such as an incorrect ratio of ABTS to the oxidizing agent or contamination.[9]
Troubleshooting Guide
If your ABTS solution is turning colorless too quickly, follow this troubleshooting workflow to identify the potential cause:
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Slow Reaction Kinetics in the ABTS Assay
Welcome to the technical support center for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during antioxidant capacity determination, with a specific focus on resolving issues related to slow reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpectedly slow or incomplete reactions in the ABTS assay?
A1: Slow or incomplete reactions in the ABTS assay can stem from several factors:
-
Nature of the Antioxidant: Different antioxidant compounds react with the ABTS radical cation (ABTS•+) at varying rates. Simple phenols and ascorbic acid tend to react quickly, while more complex polyphenols, such as tannins, and certain peptides may exhibit slower reaction kinetics.[1]
-
Insufficient Incubation Time: Standard protocols often suggest a fixed, short incubation time (e.g., 6 minutes), which may be insufficient for slow-reacting antioxidants to fully quench the ABTS•+ radical, leading to an underestimation of their antioxidant capacity.[2]
-
Suboptimal pH: The antioxidant activity of some compounds, particularly peptides and amino acids like tyrosine and tryptophan, is highly dependent on the pH of the reaction mixture.[1][3] An inappropriate pH can significantly slow down the reaction rate.
-
Low Reagent Concentration: The concentration of the ABTS•+ radical solution can impact the reaction kinetics. An initial absorbance that is too low may limit the reaction rate.
-
Sample Matrix Effects: The presence of interfering substances in the sample can inhibit the reaction between the antioxidant and the ABTS•+ radical.
Q2: How can I determine if my sample contains slow-reacting antioxidants?
A2: A kinetic study is the most effective way to identify the presence of slow-reacting antioxidants. This involves monitoring the absorbance of the reaction mixture at multiple time points after the addition of the sample.
-
Fast-reacting antioxidants will cause a rapid decrease in absorbance that stabilizes within a few minutes.
-
Slow-reacting antioxidants will show a gradual and prolonged decrease in absorbance over a longer period, potentially 30 minutes or more.[2]
Q3: The reaction with my sample appears to be very slow and does not reach a stable endpoint quickly. What should I do?
A3: For antioxidants with slow reaction kinetics, it is crucial to extend the incubation time to ensure the reaction goes to completion. It is recommended to perform a kinetic analysis by taking absorbance readings at regular intervals (e.g., every 5-10 minutes) until the absorbance value stabilizes.[1] For many slow-reacting compounds, an incubation time of 60 minutes may be necessary.[2][4]
Q4: Can the pH of the reaction mixture affect the reaction speed? How do I optimize it?
A4: Yes, pH can significantly influence the reaction kinetics, especially for pH-sensitive compounds like peptides.[3][5] While the ABTS assay can be performed over a range of pH values, it is critical to maintain a consistent and appropriate pH for your specific samples. To optimize, you can perform the assay using buffers at different pH values (e.g., pH 4.5, 7.4) to determine the optimal condition for your antioxidant of interest. Always ensure the pH of your sample and the ABTS•+ working solution are compatible and consistent across all experiments.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or inconsistent antioxidant capacity readings | The fixed incubation time is too short for the reaction to complete. | Perform a kinetic study by measuring absorbance at multiple time points to determine the optimal reaction time where the absorbance stabilizes. Extend the incubation time accordingly (e.g., to 30, 60, or even 180 minutes).[2] |
| The pH of the reaction medium is not optimal for the sample. | Verify the pH of the buffer and sample solutions. If testing pH-sensitive compounds, perform the assay at different pH values to find the optimum.[3] | |
| Reaction proceeds very slowly | The sample contains complex antioxidants with inherently slow reaction kinetics. | Acknowledge the presence of slow-reacting compounds and extend the reaction time as determined by a kinetic study. A reaction time of 60 minutes is often recommended for such compounds.[4] |
| The concentration of the ABTS•+ radical is too low. | Ensure the initial absorbance of the ABTS•+ working solution is in the recommended range (typically 0.70 ± 0.02 at 734 nm) to provide a sufficient concentration of the radical.[6] | |
| High variability between replicate measurements | Incomplete mixing of reagents and sample. | Ensure thorough mixing of the sample with the ABTS•+ solution immediately after addition. |
| Fluctuation in temperature. | Maintain a consistent temperature throughout the assay, as reaction rates can be temperature-dependent. |
Quantitative Data Summary
The following table summarizes the impact of reaction time on the Trolox Equivalent Antioxidant Capacity (TEAC) for different types of antioxidants, highlighting the importance of optimizing incubation time for slow-reacting compounds.
| Antioxidant Type | Typical Reaction Time for Completion | Example Compounds | Key Consideration |
| Fast-Reacting | < 10 minutes | Trolox, Ascorbic Acid, Gallic Acid | A standard 6-minute incubation is often sufficient. |
| Slow-Reacting | 30 - 180 minutes | Some flavonoids (e.g., Naringenin), Peptides (e.g., Carnosine), Glutathione | A fixed short incubation time will lead to a significant underestimation of antioxidant capacity. A kinetic study is essential.[2][4] |
Experimental Protocols
Protocol 1: Standard ABTS Assay for Fast-Reacting Antioxidants
-
Preparation of ABTS•+ Stock Solution:
-
Dissolve 7 mM ABTS in water.
-
Add 2.45 mM potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[7]
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Assay Procedure:
-
Add a specific volume of your antioxidant sample or standard (e.g., Trolox) to a microplate well or cuvette.
-
Add the ABTS•+ working solution to initiate the reaction.
-
Incubate for a fixed time (e.g., 6 minutes) at room temperature in the dark.[2]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of the ABTS•+ radical.
-
Determine the antioxidant capacity by comparing the results to a standard curve prepared with a known antioxidant like Trolox.
-
Protocol 2: Kinetic ABTS Assay for Slow-Reacting Antioxidants
-
Reagent Preparation: Prepare the ABTS•+ stock and working solutions as described in Protocol 1.
-
Assay Procedure:
-
Add your antioxidant sample or standard to a microplate well or cuvette.
-
Add the ABTS•+ working solution to start the reaction.
-
Immediately begin recording the absorbance at 734 nm at regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 5-10 minutes) for a total period of up to 60-90 minutes, or until the absorbance values stabilize.[1]
-
-
Data Analysis:
-
Plot the percentage of inhibition against time for each sample.
-
The optimal incubation time is the point at which the curve plateaus, indicating the reaction has reached its endpoint. Use this time for all subsequent experiments with that type of sample.
-
Visualizations
Caption: The underlying chemical principle of the ABTS assay.
Caption: A logical workflow for troubleshooting slow kinetics in the ABTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ABTS Assay Protocol
Welcome to the technical support center for the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the determination of antioxidant capacity.
Troubleshooting Guides and FAQs
This section addresses common problems and questions in a direct question-and-answer format to help you resolve specific issues in your experiments.
ABTS Radical Solution Preparation
Q1: What is the correct color of a properly prepared ABTS radical cation (ABTS•+) stock solution, and what should I do if it's incorrect?
A properly generated ABTS•+ stock solution should exhibit a characteristic blue-green color.[1] If your solution appears grey, is very light, or shows no color change after the incubation period, it indicates a problem with the radical generation process.[1]
Troubleshooting Steps:
-
Verify Reagent Ratio: Ensure the correct final concentrations of 7 mM ABTS and 2.45 mM potassium persulfate were used.[1] An improper ratio can lead to the formation of other products.[1]
-
Check Reagent Quality: Use fresh, high-quality ABTS diammonium salt and potassium persulfate.
-
Ensure Purity: Use ultrapure water and ensure all glassware is scrupulously clean to avoid contamination.[1]
Q2: How long is the ABTS•+ stock solution stable, and how should it be stored?
The stability of the ABTS•+ radical solution can be a point of discussion, but it is generally stable for more than two days when stored in the dark at room temperature.[1] For longer-term storage, refrigeration at 4°C is recommended, which can extend stability to a few months.[1] It is crucial to protect the solution from light during storage and use.[1]
Q3: Why is a 12-16 hour incubation period necessary for the ABTS•+ solution preparation?
The reaction between ABTS and potassium persulfate to generate the ABTS•+ radical is a slow process.[1] An incubation period of 12-16 hours in the dark at room temperature is essential for the complete formation of the radical cation, which results in a stable solution for the assay.[1][2]
Q4: My ABTS•+ working solution absorbance is not 0.70 ± 0.02 at 734 nm. What should I do?
The ABTS•+ stock solution must be diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to achieve an absorbance of 0.70 ± 0.02 at 734 nm before use.[1][3] This standardized starting absorbance is critical for reproducible results.[1] If your absorbance is too high, add more solvent in small increments. If it is too low, you may need to prepare a fresh stock solution, ensuring the 12-16 hour incubation was complete.
Assay Procedure and Measurement
Q5: My absorbance readings are inconsistent and not reproducible. What are the likely causes?
Inconsistent absorbance readings in the ABTS assay can stem from several factors:
-
Incomplete Reaction: A fixed, short incubation time may not be sufficient for all antioxidants to fully react, especially slow-reacting compounds.[3] This is a primary cause of variability.
-
pH Sensitivity: The antioxidant activity of some compounds, such as peptides and amino acids, is highly pH-dependent.[4][5]
-
Reagent Instability: Ensure you are using a freshly prepared and properly diluted ABTS•+ working solution for each experiment.[3]
-
Temperature Fluctuations: Perform the assay at a constant room temperature.[2]
-
Incomplete Mixing: Ensure thorough mixing of the sample with the ABTS•+ solution.[2]
Q6: I am working with peptides, and my results are variable. What special considerations should I take?
When assessing the antioxidant activity of peptides, it's important to be aware of the following:
-
Slow Reaction Kinetics: Peptides containing tyrosine, tryptophan, and cysteine often exhibit slow reaction kinetics with the ABTS radical.[6] A short incubation time of 6-10 minutes is often insufficient for the reaction to reach completion, leading to an underestimation of antioxidant capacity.[5][6]
-
pH Dependence: The radical scavenging activity of certain amino acid residues is highly dependent on the pH of the reaction medium.[6] It is crucial to control and report the pH of the assay.
-
Biphasic Kinetic Pattern: Many amino acids and peptides show a biphasic kinetic pattern, with a fast initial reaction followed by a slow secondary phase.[5][6]
Q7: My sample is colored. How do I prevent interference with the absorbance reading?
If your sample has inherent color that absorbs near 734 nm, it can interfere with the assay.[7] To correct for this, you should run a sample blank containing the sample and the solvent but without the ABTS•+ solution.[7] Subtract the absorbance of the sample blank from your sample reading.[7]
Q8: What is the correct wavelength to measure the absorbance, and why?
The absorbance of the ABTS•+ solution should be measured at 734 nm.[1] While the radical cation has other absorption maxima (415, 645, 815 nm), 734 nm is the preferred wavelength to minimize potential interference from colored samples.[1][8]
Data Interpretation and Optimization
Q9: My standard curve is not linear. What could be the problem?
Issues with the linearity of the standard curve (e.g., using Trolox) can arise from:
-
Solvent Mismatch: Ensure that the solvent used to dissolve your standards and samples is compatible with the assay. Some recommendations suggest preparing ABTS and Trolox solutions in a phosphate (B84403) buffer (e.g., 50 mM, pH 7.2) and minimizing the alcohol content from the sample.[9]
-
Inappropriate Concentration Range: If your sample concentrations are too high, you may see a rapid scavenging of the radical, leading to non-linearity. It is advisable to test several dilutions of your samples.[10] The recommended inhibition range is typically between 5-35%.[3][10]
Q10: How do I determine the optimal incubation time for my specific samples?
Given that different antioxidants react at different rates, a kinetic study is often necessary to determine the optimal incubation time.[3]
-
Kinetic Measurement: Instead of a single endpoint reading, measure the absorbance at regular intervals (e.g., every 2 minutes for the first 10 minutes, then every 5-10 minutes) for up to 60-90 minutes, or until the absorbance stabilizes.[3]
-
Plotting the Data: Plot the percentage of inhibition against time for each sample. The optimal incubation time is the point at which the curve plateaus, indicating the reaction has reached its endpoint.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the ABTS assay protocol.
Table 1: Reagent Preparation and Specifications
| Parameter | Recommended Value | Notes |
| ABTS Stock Concentration | 7 mM | Dissolve in ultrapure water.[1][11] |
| Potassium Persulfate Stock Concentration | 2.45 mM | Dissolve in ultrapure water.[1][11] |
| ABTS•+ Generation Incubation Time | 12-16 hours | In the dark at room temperature.[1][2] |
| ABTS•+ Working Solution Absorbance | 0.70 ± 0.02 | At 734 nm.[1][3] |
| Standard (e.g., Trolox) Stock Solution | 1 mM | Dissolve in ethanol.[11] |
Table 2: Assay Conditions and Measurement Parameters
| Parameter | Recommended Value/Range | Notes |
| Wavelength for Absorbance Measurement | 734 nm | Minimizes interference from colored samples.[1][8] |
| Recommended Sample Inhibition Range | 5-35% | Dilute samples as necessary to fall within this range.[3][10] |
| Standard Incubation Time (for fast-reacting antioxidants) | 5-30 minutes | A 6-minute incubation is commonly cited in modified protocols.[3][12] |
| Extended Incubation Time (for slow-reacting antioxidants) | Up to 60-90 minutes | Determine the optimal time through a kinetic study.[3] |
| Reaction pH | Varies; maintain consistency | The ABTS assay is stable over a wide pH range, but the activity of some antioxidants is pH-dependent.[4][13] |
Experimental Protocols
Protocol 1: Preparation of ABTS•+ Working Solution
-
Prepare Stock Solutions:
-
Generate ABTS•+ Radical Cation:
-
Prepare ABTS•+ Working Solution:
Protocol 2: Standard ABTS Assay (Endpoint Method)
-
Prepare Standards and Samples:
-
Prepare a series of dilutions of an antioxidant standard (e.g., Trolox).
-
Prepare dilutions of your test samples.
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of ABTS•+ scavenging activity for each standard and sample.
-
Plot a standard curve of the percentage of inhibition versus the concentration of the standard.
-
Determine the antioxidant capacity of your samples from the standard curve, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical problems when using ABTS assay to assess the radical-scavenging activity of peptides: Importance of controlling reaction pH and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
adjusting ABTS radical absorbance to 0.7 for assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) antioxidant assay. The primary focus is on the critical step of adjusting the ABTS radical cation (ABTS•+) absorbance to the target value of 0.70 ± 0.02 at 734 nm.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the ABTS assay, particularly concerning the adjustment of the radical's absorbance.
Q1: My initial ABTS radical solution has an absorbance much higher than 0.7. What should I do?
A1: This is the expected outcome after the initial incubation of ABTS with potassium persulfate. The resulting dark blue-green solution is a concentrated stock of the ABTS•+ radical. To achieve the desired working solution absorbance of 0.70 ± 0.02, you must dilute this stock solution with an appropriate solvent, such as ethanol (B145695) or a phosphate (B84403) buffer.[1] The exact dilution factor will vary depending on the initial concentration of the radical cation. Start with a small volume of the stock solution and gradually add the solvent, monitoring the absorbance at 734 nm until the target value is reached.
Q2: My ABTS radical solution's absorbance is too low, below 0.68. How can I correct this?
A2: If the absorbance of your working solution is below the target range, you have likely over-diluted the stock solution. To correct this, you can add a small amount of the concentrated ABTS•+ stock solution to your working solution. Add the stock solution incrementally and mix well after each addition, checking the absorbance at 734 nm until it falls within the 0.70 ± 0.02 range.
Q3: The absorbance of my ABTS working solution is unstable and decreases over time. What could be the cause?
A3: The instability of the ABTS•+ working solution can be attributed to several factors:
-
pH of the Dilution Solvent: The ABTS radical is most stable in an acidic environment (pH 4.0-5.0). At neutral or alkaline pH, the radical is less stable and can spontaneously decay, leading to a decrease in absorbance.[2] If you are using a buffer like PBS at pH 7.4, some decay is expected.[2][3]
-
Exposure to Light: The ABTS radical is light-sensitive.[3][4] It is crucial to prepare and store the solution in the dark to prevent its degradation.
-
Contamination: Contamination of your reagents or glassware with antioxidant compounds can lead to a reduction of the ABTS•+ and a subsequent decrease in absorbance.
Q4: Can I use water to dilute the ABTS radical stock solution?
A4: While the ABTS radical is soluble in aqueous solutions, using ethanol or a buffered solution for dilution is generally recommended.[1] The choice of solvent can influence the stability of the radical and the reaction kinetics with certain antioxidants.[5] For consistency, it is important to use the same solvent for diluting the ABTS•+ solution and for dissolving your samples and standards.
Q5: How long is the prepared ABTS radical working solution stable?
A5: The stability of the ABTS•+ working solution can be debatable.[6] When stored in the dark, the pre-formed radical is reported to be stable for over two days.[6] However, for optimal results, it is best to use a freshly prepared and properly diluted working solution for each experiment.[6] If you observe a significant drop in the absorbance of your blank during an experiment, it is advisable to prepare a fresh working solution.
Experimental Protocols
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution
This protocol outlines the steps for generating the concentrated ABTS•+ stock solution.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS solution by dissolving ABTS diammonium salt in deionized water.
-
Prepare a 2.45 mM potassium persulfate solution by dissolving potassium persulfate in deionized water.
-
-
Generation of ABTS•+:
-
Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours. This incubation period is essential for the complete formation of the ABTS•+ radical, which will be visible as a dark blue-green solution.[3]
-
Preparation of ABTS•+ Working Solution (Adjusting Absorbance to 0.7)
This protocol describes the dilution of the stock solution to obtain the working solution with the correct absorbance.
-
Dilution of Stock Solution:
-
After the 12-16 hour incubation, take a small volume of the ABTS•+ stock solution.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4). The dilution ratio can be in the range of 1:50 to 1:100, but this should be determined empirically.
-
-
Absorbance Measurement:
-
Using a spectrophotometer, measure the absorbance of the diluted solution at 734 nm.
-
-
Adjustment to Target Absorbance:
-
If the absorbance is higher than 0.72, add more solvent to the solution.
-
If the absorbance is lower than 0.68, add a small volume of the concentrated ABTS•+ stock solution.
-
Repeat the dilution/addition and measurement steps until the absorbance is stable at 0.70 ± 0.02.
-
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of the ABTS•+ solutions.
| Parameter | Value | Notes |
| ABTS Stock Concentration | 7 mM | Prepared in deionized water. |
| Potassium Persulfate | 2.45 mM | Prepared in deionized water. |
| Incubation Time | 12-16 hours | In the dark at room temperature for complete radical formation.[3] |
| Wavelength for Measurement | 734 nm | The primary absorbance maximum for the ABTS•+ radical cation.[7] |
| Target Absorbance | 0.70 ± 0.02 | The desired absorbance for the ABTS•+ working solution before adding antioxidant samples.[1] |
Visualizations
The following diagrams illustrate the troubleshooting workflow for adjusting the ABTS radical absorbance and the overall experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Guide to ABTS and DPPH Antioxidant Assays
Evaluating the antioxidant capacity of novel compounds is a cornerstone of research in the fields of pharmacology, food science, and drug development. Among the most prevalent methods are the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. Both are spectrophotometric techniques based on a single electron transfer (SET) mechanism, yet they possess distinct chemical principles and procedural nuances that make them suitable for different applications.[1] This guide provides an objective comparison of the two assays, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their work.
Core Principles and Reaction Mechanisms
Both assays quantify antioxidant capacity by measuring the ability of a substance to scavenge a stable radical, leading to a measurable change in color.[1]
-
DPPH Assay : This method utilizes the stable free radical DPPH•, which presents a deep violet color in solution and absorbs light maximally around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron, the DPPH• radical is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine.[1][2] This reduction causes the violet color to disappear, and the decrease in absorbance is proportional to the antioxidant's radical scavenging activity.[3]
-
ABTS Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color with a maximum absorbance at 734 nm.[4][5] The radical is typically produced by reacting ABTS salt with a strong oxidizing agent like potassium persulfate.[1][4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form.[6] The extent of this decolorization, measured as a decrease in absorbance, reflects the antioxidant capacity of the sample.[6]
Experimental Protocols
The following sections provide detailed methodologies for performing both the DPPH and ABTS assays.
DPPH Radical Scavenging Assay Protocol
This protocol is based on the widely adopted Brand-Williams et al. method.[7]
1. Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[8] This solution should be freshly prepared, stored in a dark, amber-colored bottle, and protected from light to prevent degradation.[3][4]
-
Test Samples: Prepare a stock solution of the sample (e.g., plant extract, pure compound) in a suitable solvent (methanol or ethanol are common). Create a series of dilutions from this stock solution to determine the IC50 value.
-
Positive Control: A standard antioxidant, such as Trolox or Ascorbic Acid, should be prepared in the same manner as the test samples.[9]
2. Assay Procedure:
-
Pipette a specific volume of the test sample or standard dilutions into a cuvette or a 96-well plate (e.g., 100 µL).[9]
-
Add the DPPH working solution to each cuvette/well (e.g., 2.9 mL for cuvettes or 100 µL for plates).[8]
-
Prepare a blank sample containing only the solvent used for the samples and a control sample containing the solvent and the DPPH solution.[7]
-
Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.[7][9] The reaction time can be longer for weak antioxidants.[10]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[2][8]
3. Data Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the % Inhibition against the sample concentrations.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is based on the improved method developed by Re et al.[4][11]
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in deionized water to a final concentration of 7 mM.[4]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in deionized water.[1]
-
ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[1] Allow this mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[4][5] This is the concentrated radical stock solution.
-
ABTS•+ Working Solution: Before use, dilute the concentrated radical stock solution with ethanol or a phosphate (B84403) buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Test Samples & Positive Control: Prepare stock solutions and serial dilutions as described in the DPPH protocol.
2. Assay Procedure:
-
Pipette a small volume of the test sample or standard dilutions into a cuvette or 96-well plate (e.g., 10 µL).[1]
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).[1]
-
Prepare a blank and a control as described in the DPPH method.
-
Mix and incubate at room temperature for a set time, typically 6-10 minutes.[1]
3. Data Calculation: The % Inhibition and IC50 value are calculated using the same formulas as for the DPPH assay, substituting the appropriate absorbance values. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox.[7]
Assay Performance and Data Comparison
The choice between ABTS and DPPH can significantly impact results due to their different chemical properties and reactivities.
Table 1: Comparison of Key Assay Characteristics
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) |
| Radical Color | Deep Violet[2] | Blue-Green[4] |
| Wavelength (λmax) | ~517 nm[1] | ~734 nm[1] |
| Solubility | Soluble in organic solvents (lipophilic)[4][12] | Soluble in both aqueous and organic media (hydrophilic & lipophilic)[4][5] |
| Radical Preparation | Stable radical, commercially available[4] | Must be generated chemically (e.g., with potassium persulfate) over 12-16 hours[4][5] |
| Reaction Time | Typically 30 minutes or longer[7] | Rapid, typically 6-10 minutes[1] |
| pH Sensitivity | Generally performed in organic solvent, less flexible | Can be used over a wide pH range[5] |
| Interferences | Absorbance can be affected by colored compounds like carotenoids.[1] Steric hindrance can limit reaction with large molecules.[4] | Measurement at a longer wavelength (734 nm) reduces interference from colored compounds.[1][4] |
Table 2: Illustrative Antioxidant Activity Data (Hypothetical Values)
| Compound | Type | DPPH IC50 (µM) | ABTS IC50 (µM) | Notes |
| Trolox | Hydrophilic Vitamin E analog | 45 | 15 | Often used as a standard for both assays. |
| Ascorbic Acid | Hydrophilic | 30 | 12 | Reacts rapidly with both radicals. |
| Quercetin | Lipophilic Flavonoid | 10 | 8 | Potent antioxidant, highly active in both assays. |
| Gallic Acid | Hydrophilic Phenolic Acid | 8 | 5 | Shows very high activity, often stronger in the ABTS assay. |
Note: IC50 values are for illustrative purposes and can vary based on specific experimental conditions.
Advantages and Disadvantages
The selection of an assay depends on the specific research question, the nature of the compounds being tested, and available resources.
Table 3: Summary of Advantages and Disadvantages
| DPPH Assay | ABTS Assay |
| Advantages | Advantages |
| ✓ Simple, rapid, and cost-effective.[4][12] | ✓ Applicable to both hydrophilic and lipophilic antioxidants.[4][5] |
| ✓ Utilizes a stable radical that does not need to be pre-generated.[4] | ✓ Faster reaction kinetics allow for higher sample throughput.[1] |
| ✓ Highly sensitive and provides reproducible results.[4] | ✓ Less interference from colored compounds due to measurement at a longer wavelength.[1] |
| ✓ Efficient for screening thermally unstable compounds as it is performed at room temperature.[4] | ✓ Operable over a wide pH range, allowing study of pH effects on antioxidant activity.[5] |
| Disadvantages | Disadvantages |
| ✗ Radical only dissolves in organic solvents, limiting its use for hydrophilic compounds.[4] | ✗ The ABTS•+ radical is not naturally occurring and must be generated, a process that takes 12-16 hours.[4][5] |
| ✗ The nitrogen radical center is sterically hindered, which may prevent reaction with larger antioxidant molecules.[4] | ✗ The reaction can be slow with certain compounds, potentially underestimating antioxidant capacity.[13] |
| ✗ Absorbance at 517 nm can be affected by samples that are naturally colored.[1] | ✗ Can lead to overestimation of antioxidant capacity due to the reaction thermodynamics.[13] |
| ✗ The DPPH radical is not representative of physiological radicals like peroxyl radicals.[13] | ✗ The radical is not found in biological systems, limiting its physiological relevance.[13] |
Conclusion and Recommendations
Neither the DPPH nor the ABTS assay is universally superior; the optimal choice is contingent on the specific research goals and the properties of the test compounds.[1]
-
Choose the DPPH assay for rapid screening of lipophilic or non-polar compounds, especially when simplicity and cost-effectiveness are priorities. It is a reliable initial screening tool, but researchers should remain aware of its potential for steric hindrance and spectral interferences.[1]
-
Choose the ABTS assay when evaluating a mixture of hydrophilic and lipophilic compounds, analyzing complex matrices like food extracts, or testing compounds that may be sterically hindered.[1] Its applicability across a wide pH range and reduced interference from colored compounds make it a more versatile and robust choice, despite the need to pre-generate the radical.[1]
For a comprehensive and reliable antioxidant profile of a compound or extract, it is highly recommended to employ both assays in parallel.[1] Augmenting these results with other methods that measure different aspects of antioxidant activity (e.g., FRAP for reducing power or ORAC for HAT-based mechanisms) will provide a more complete and scientifically rigorous assessment.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Unveiling the Advantages of the ABTS Assay Over the DPPH Method for Antioxidant Capacity Assessment
For researchers, scientists, and professionals in drug development, the precise evaluation of antioxidant capacity is a cornerstone of novel compound and natural extract analysis. Among the array of available spectrophotometric techniques, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are two of the most extensively utilized due to their simplicity, speed, and reliability.[1] This guide offers an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual aids to assist in selecting the most suitable assay for your research endeavors.
At a Glance: Key Distinctions Between ABTS and DPPH Assays
The fundamental differences between the ABTS and DPPH assays lie in the nature of the radical used, their solubility, and their reactivity under various conditions. These differences significantly influence their applicability and the interpretation of their results.
| Feature | ABTS Assay | DPPH Assay |
| Radical | ABTS•+ (blue-green cation radical) | DPPH• (deep violet radical) |
| Wavelength of Max. Absorbance | ~734 nm[1][2] | ~517 nm[1][3] |
| Solubility | Soluble in both aqueous and organic solvents[1][4][5] | Primarily soluble in organic solvents[1][4][5] |
| Reaction pH | Can be used over a wide pH range[5][6] | Sensitive to acidic pH; typically performed at pH 5.0-6.5[5][6][7] |
| Reaction Time | Generally faster reaction kinetics[1][6] | Can have slower reaction kinetics with some antioxidants[6][8] |
| Interference | Less prone to interference from colored compounds[1] | Can be affected by compounds that absorb in the visible region[1] |
Superiority of the ABTS Assay: Key Advantages
The ABTS assay presents several distinct advantages over the DPPH method, making it a more versatile and robust choice for a broader range of applications.
Unmatched Versatility in Solubility
A primary advantage of the ABTS assay is the solubility of the ABTS radical cation (ABTS•+) in both aqueous and organic solvents.[4][5] This versatility permits the determination of antioxidant capacity in both hydrophilic and lipophilic compounds.[4][5] In contrast, the DPPH radical is only soluble in organic media, which can restrict its application for certain samples.[4][5]
Operational Across a Wide pH Range
The ABTS method offers the flexibility of being operable at various pH levels, which is particularly useful when investigating the effect of pH on the antioxidant activity of compounds.[6] This makes it suitable for measuring antioxidant activity in samples extracted with acidic solvents.[6] Conversely, the DPPH assay is sensitive to acidic conditions.[6]
Faster Reaction Kinetics
The reaction between the ABTS radical and antioxidant samples is typically rapid, reaching a steady state within 30 minutes.[6] The DPPH radical, however, can react very slowly with certain antioxidants, sometimes taking up to 8 hours or longer to reach a steady state.[6]
Reduced Interference
The ABTS radical has a maximum absorbance at approximately 734 nm, a wavelength where interference from colored compounds in the sample is less likely. The DPPH radical's absorbance is measured at around 517 nm, a region where colored compounds are more likely to absorb light and potentially interfere with the measurement.[1]
Quantitative Data Comparison
The following table summarizes the antioxidant activity of common standard compounds as determined by both ABTS and DPPH assays, expressed as IC50 (the concentration required for 50% radical inhibition) and Trolox Equivalent Antioxidant Capacity (TEAC) values. Lower IC50 values and higher TEAC values indicate greater antioxidant capacity.
| Compound | Assay | IC50 (µg/mL) | TEAC (mM Trolox/mM antioxidant) |
| Ascorbic Acid | ABTS | 2.10[9] | 1.05 |
| DPPH | 4.97[9] | 0.95 | |
| Quercetin | ABTS | 1.50 | 4.70 |
| DPPH | 2.50 | 2.30 | |
| Gallic Acid | ABTS | 0.90 | 3.60 |
| DPPH | 1.80 | 1.90 | |
| Trolox | ABTS | 2.34[9] | 1.00 |
| DPPH | 4.50 | 1.00 |
Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable results. The following protocols are synthesized from established methods.[1]
ABTS Decolorization Assay Protocol
This protocol is based on the method described by Re et al. (1999).[1][10]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[1]
-
ABTS•+ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][10]
-
Diluted ABTS•+ Solution: Before analysis, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][11]
-
-
Assay Procedure:
-
Pipette 180 µL of the diluted ABTS•+ solution into the wells of a 96-well microplate.
-
Add 20 µL of the antioxidant standard (e.g., Trolox) or sample solution at various concentrations.
-
Incubate the plate in the dark at room temperature for a specified time (typically 6-30 minutes).[12]
-
Measure the absorbance at 734 nm using a microplate reader.[11]
-
-
Calculation of Antioxidant Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample. The results are often expressed as the IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).[1][5]
DPPH Radical Scavenging Assay Protocol
This protocol is based on the method described by Blois (1958).[4]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol.[8]
-
DPPH Working Solution: The stock solution is typically used as the working solution. Adjust the concentration if necessary to obtain an absorbance of approximately 1.0 at 517 nm.[8]
-
-
Assay Procedure:
-
Pipette 180 µL of the DPPH working solution into the wells of a 96-well microplate.
-
Add 20 µL of the antioxidant standard (e.g., Trolox) or sample solution at various concentrations.
-
Incubate the plate in the dark at room temperature for a specified time (typically 30 minutes).[1][8]
-
Measure the absorbance at 517 nm using a microplate reader.[1][8] A blank is prepared by mixing 180 µL of the DPPH working solution with 20 µL of the solvent used for the samples.[1]
-
-
Calculation of Antioxidant Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.[8] The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1][8]
Visualizing the Comparison
Caption: Comparative workflow of the ABTS and DPPH antioxidant assays.
Caption: Core advantages of the ABTS assay over the DPPH method.
Conclusion
The ABTS assay presents several notable advantages for the assessment of antioxidant capacity, particularly its versatility in analyzing both hydrophilic and lipophilic substances and its adaptability to various pH conditions.[5] While no single assay can capture the full spectrum of antioxidant action, the ABTS method provides a robust, reproducible, and flexible tool for researchers. The choice of assay should always be guided by the specific research question, the nature of the sample being investigated, and the desired mechanistic insights.[5] For broad screening purposes and for samples with varying solubility and potential color interference, the ABTS assay is often the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
A Comparative Guide to ABTS, FRAP, and ORAC Antioxidant Capacity Assays
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is a critical step in the evaluation of novel compounds and formulations. Among the plethora of available methods, the ABTS, FRAP, and ORAC assays are three of the most widely employed techniques. This guide provides an objective comparison of these assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principles of the Assays
The ABTS, FRAP, and ORAC assays are all spectrophotometric methods used to determine the total antioxidant capacity of a sample. However, they are based on different chemical principles and reaction mechanisms.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is decolorized in the presence of antioxidants. The degree of color change is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1][2][3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is based on the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the intensity of the color is proportional to the antioxidant capacity of the sample.[4][5][6]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the presence of antioxidants delays this decay. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve. This assay is considered to be highly relevant to in vivo antioxidant activity due to its use of a biologically relevant radical source.[7][8][9][10]
Correlation Between Assays
The correlation between the results obtained from ABTS, FRAP, and ORAC assays can vary depending on the chemical nature of the antioxidants present in the sample.
Studies have shown a high positive correlation between the ABTS and FRAP assays .[11][12] This is likely because both assays are based on a single electron transfer (SET) mechanism. However, the correlation between these two assays and the ORAC assay can be more variable.[11]
The ORAC assay is based on a hydrogen atom transfer (HAT) mechanism, which can lead to different reactivity patterns for various antioxidants compared to the SET-based assays. For instance, some compounds may exhibit high activity in the ORAC assay but lower activity in the ABTS and FRAP assays, and vice versa. The choice of solvent and the lipophilicity of the sample can also influence the correlation between the assays.
Quantitative Data Summary
The following table summarizes representative quantitative data from a comparative study on the antioxidant activity of guava fruit extracts, showcasing the typical values and correlations observed between the three assays.
| Assay | Average Antioxidant Activity (μM Trolox Equivalents/g fresh mass) | Correlation with Total Phenolics (r) | Correlation with Ascorbic Acid (r) |
| ABTS | 31.1 | 0.81 - 0.97 | 0.61 - 0.92 |
| FRAP | 26.1 | 0.81 - 0.97 | 0.61 - 0.92 |
| ORAC | 21.3 | 0.81 - 0.97 | 0.61 - 0.92 |
Data adapted from a study on guava fruit extracts. The correlation coefficients (r) indicate a strong positive relationship between the antioxidant activity measured by each assay and the total phenolic and ascorbic acid content of the samples.[11]
Experimental Protocols
Detailed methodologies for each assay are provided below.
ABTS Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[13]
-
-
Assay Procedure:
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the diluted ABTS•+ solution to a cuvette or microplate well.
-
Add the sample solution and mix thoroughly.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox as the reference antioxidant.[2]
-
FRAP Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).
-
Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
Prepare a 20 mM ferric chloride (FeCl₃) solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[4][14]
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add the sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).[4]
-
Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
A standard curve is constructed using a ferrous sulfate (B86663) (FeSO₄) solution.[14]
-
ORAC Assay Protocol
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein (B123965) in a 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.
-
Prepare a series of Trolox standards.[15]
-
-
Assay Procedure:
-
Add the fluorescein solution and the sample or Trolox standard to a microplate well.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve.[7][8]
-
Visualization of Assay Relationships
The following diagram illustrates the logical relationship and key distinguishing features of the ABTS, FRAP, and ORAC assays.
References
- 1. zen-bio.com [zen-bio.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. zen-bio.com [zen-bio.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. activeconceptsllc.com [activeconceptsllc.com]
- 9. agilent.com [agilent.com]
- 10. zen-bio.com [zen-bio.com]
- 11. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validating AB-TS Assay Results: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals engaged in antioxidant research, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a cornerstone for determining the total antioxidant capacity of various samples. However, to ensure the robustness and validity of these findings, it is crucial to corroborate the results with alternative analytical methods. This guide provides an objective comparison of the ABTS assay with other widely used antioxidant capacity assays—DPPH, FRAP, and ORAC—supported by experimental data and detailed protocols.
The principle behind the ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by antioxidants present in the sample.[1] This reduction leads to a decolorization of the solution, and the change in absorbance is proportional to the antioxidant concentration.[1] The antioxidant capacity is typically expressed as Trolox Equivalents (TE), using Trolox, a water-soluble vitamin E analog, as a standard.[1]
Alternative Antioxidant Assays for Validation
To provide a comprehensive assessment of a sample's antioxidant potential, it is recommended to use assays that operate through different mechanisms. Antioxidant capacity assays are broadly categorized based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][3]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A SET-based method where the stable DPPH radical is reduced by antioxidants, resulting in a color change from violet to yellow.[4][5] It is a simple and widely used method.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based assay that measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color.[2][7]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based method that evaluates the ability of an antioxidant to quench peroxyl radicals, thereby preventing the decay of a fluorescent probe.[8][9]
Comparative Analysis of Antioxidant Assays
The correlation between different antioxidant assays can vary depending on the sample matrix and the specific antioxidant compounds present. The following table summarizes the correlation coefficients (r or r²) from various studies, indicating the strength of the relationship between the ABTS assay and its alternatives. A higher value signifies a stronger correlation.
| Assay Comparison | Sample Type | Correlation Coefficient (r or r²) | Observations |
| ABTS vs. DPPH | Guava Fruit Extracts | r = 0.68 - 0.97[10] | A high positive correlation was observed in methanolic extracts.[10] |
| Plant Extracts | r = 0.906[11] | A significant correlation was found across 30 different plant extracts.[3][11] | |
| ABTS vs. FRAP | Guava Fruit Extracts | r = 0.97[10] | A very high positive correlation was noted.[3][10] |
| Plant Extracts | r = 0.946[3] | This represented the highest correlation among the compared methods in the study.[3] | |
| ABTS vs. ORAC | Guava Fruit Extracts | r = 0.68 - 0.97[10] | The correlation was positive and high.[10] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. It is important to note that specific parameters like incubation times and reagent concentrations may need to be optimized based on the specific sample matrix and laboratory conditions.
ABTS Assay Protocol
-
Reagent Preparation :
-
Assay Procedure :
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of approximately 0.700 at 734 nm.[14][15]
-
Add a small volume of the antioxidant standard (Trolox) or sample to a larger volume of the diluted ABTS•+ solution.[14]
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[1]
-
Calculate the percentage of inhibition and compare it to a standard curve prepared with Trolox.
-
DPPH Assay Protocol
-
Reagent Preparation :
-
Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727) or ethanol.[6]
-
-
Assay Procedure :
-
Dilute the DPPH stock solution with the solvent to obtain a working solution with an absorbance of about 1.0 at 517 nm.[5]
-
Mix the antioxidant standard or sample with the DPPH working solution.[6]
-
Incubate the mixture in the dark for a specific period (e.g., 30 minutes).[5][6]
-
Measure the decrease in absorbance at 517 nm.[5]
-
Express the results as Trolox equivalents.[5]
-
FRAP Assay Protocol
-
Reagent Preparation :
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of ferric chloride (FeCl₃).[16]
-
-
Assay Procedure :
-
Add the antioxidant standard or sample to the freshly prepared FRAP reagent.[16]
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[16]
-
Measure the absorbance of the blue-colored product at 593 nm.[7][16]
-
The antioxidant capacity is determined using a standard curve of a known antioxidant, such as ferrous sulfate (B86663) or Trolox.[17]
-
ORAC Assay Protocol
-
Reagent Preparation :
-
Prepare a working solution of fluorescein (B123965) in a phosphate buffer (pH 7.4).[9]
-
Prepare a solution of the peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8]
-
-
Assay Procedure :
-
In a microplate, mix the antioxidant standard or sample with the fluorescein solution and incubate at 37°C.[9][18]
-
Initiate the reaction by adding the AAPH solution.[18]
-
Monitor the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[18]
-
Calculate the area under the curve (AUC) and compare it to a Trolox standard curve to determine the ORAC value.[19]
-
Visualizations
To better understand the underlying principles and workflows, the following diagrams are provided.
Caption: Chemical principle of the ABTS assay.
Caption: Workflow for validating antioxidant assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method) - Elabscience® [elabscience.com]
- 8. zen-bio.com [zen-bio.com]
- 9. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. FRAP Assay Kit -Ferric Reducing Antioxidant Power Assay ab234626 | Abcam [abcam.com]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
A Comparative Guide to ABTS and DPPH Assays for Evaluating Phenolic Compounds
Evaluating the antioxidant capacity of phenolic compounds is a critical step in drug discovery and natural product research. Among the most common methods employed are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Both are spectrophotometric methods that measure the ability of an antioxidant to scavenge a stable radical, but they possess distinct chemical principles and procedural nuances that can significantly influence experimental outcomes. This guide provides an objective comparison to aid researchers in selecting the most suitable assay for their specific needs.
Core Principles and Reaction Mechanisms
Both the DPPH and ABTS assays are based on a single electron transfer (SET) mechanism.[1] They measure the capacity of an antioxidant to donate an electron or hydrogen atom to a stable radical, thus neutralizing it.[2] This quenching of the radical results in a color change that is proportional to the concentration of the antioxidant, which can be quantified spectrophotometrically.[1]
DPPH Assay: This method utilizes the stable free radical DPPH•, which is a deep violet-colored crystalline powder.[3] In the presence of an antioxidant, the DPPH• radical is reduced to its non-radical form, DPPH-H, a pale yellow hydrazine (B178648) molecule.[3] This reduction leads to a loss of the violet color, measured as a decrease in absorbance at approximately 517 nm.[1][3]
ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[1] This is typically achieved through a chemical reaction between the ABTS salt and a strong oxidizing agent, such as potassium persulfate.[1][4] When an antioxidant is introduced, it reduces the ABTS•+, causing the solution to lose its color. The change in absorbance is monitored at a longer wavelength, usually around 734 nm.[1][5]
Comparative Analysis: Key Differences
The choice between the DPPH and ABTS assay often depends on the specific properties of the phenolic compounds being tested and the research objectives.
| Feature | DPPH Assay | ABTS Assay |
| Radical | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) |
| Color Change | Violet to pale yellow/colorless | Blue-green to colorless |
| Wavelength (λmax) | ~517 nm[1] | ~734 nm[1] |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), ethanol).[3] | Soluble in both aqueous and organic solvents. |
| pH Sensitivity | Sensitive to acidic pH. | Can be used at different pH levels, making it more versatile. |
| Reaction Time | Slower reaction kinetics; may require 30 minutes to hours to reach a steady state.[6] | Faster reaction kinetics, typically reaching a steady state within 6-10 minutes.[1] |
| Interference | Absorbance at 517 nm can be affected by colored compounds like carotenoids.[1] | Measurement at a longer wavelength (734 nm) reduces interference from colored compounds.[1][5] |
| Steric Accessibility | The radical site is sterically hindered, which may prevent larger antioxidant molecules from reacting efficiently.[1][7] | The radical is more accessible, allowing for the evaluation of a broader range of compound sizes.[1] |
| Applicability | Best suited for hydrophobic or non-polar compounds. | Suitable for both hydrophilic and lipophilic compounds.[1] |
Quantitative Data Comparison
The antioxidant capacity is often expressed as the IC50 value (the concentration of antioxidant required to inhibit 50% of the radical) or as Trolox Equivalent Antioxidant Capacity (TEAC). The results can differ between the two assays depending on the chemical structure of the phenolic compound. For example, some flavanones and dihydrochalcones that do not react with the DPPH radical show significant activity in the ABTS assay.[8]
The table below presents hypothetical IC50 values for common phenolic compounds to illustrate potential differences in results between the two assays. Note: Actual values can vary based on specific experimental conditions.
| Phenolic Compound | Class | Typical DPPH IC50 (µM) | Typical ABTS IC50 (µM) | Key Structural Notes |
| Gallic Acid | Phenolic Acid | ~5 | ~3 | Multiple hydroxyl groups, low steric hindrance.[7][8] |
| Quercetin | Flavonol | ~8 | ~6 | Multiple hydroxyl groups, meets key structural criteria for high activity.[7][9] |
| Ferulic Acid | Phenolic Acid | ~25 | ~15 | Fewer hydroxyl groups compared to gallic acid.[7] |
| Catechin | Flavanol | ~15 | ~10 | High activity due to catechol group on the B-ring.[7] |
| Naringenin | Flavanone | >100 or no reaction | ~50 | Lacks the C2-C3 double bond, often shows low reactivity with DPPH.[8] |
Experimental Protocols
Below are detailed, generalized methodologies for the DPPH and ABTS assays. Researchers should optimize concentrations and incubation times based on their specific samples and laboratory conditions.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable organic solvent like methanol or ethanol (B145695). Store this solution in a dark, refrigerated container.[3]
-
Sample Solutions: Dissolve the phenolic compound in the same solvent used for the DPPH solution to create a series of dilutions.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox or ascorbic acid.[6]
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a small volume of the sample or standard dilution (e.g., 50 µL).
-
Add a larger volume of the DPPH working solution (e.g., 150 µL) to each well.
-
Prepare a blank containing only the solvent and a control containing the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).[3]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader.[3]
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the sample concentration to determine the IC50 value.[6]
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
ABTS Radical (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[2][4]
-
ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]
-
Sample Solutions: Prepare a series of dilutions of the phenolic compound.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like Trolox.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a small volume of the sample or standard dilution (e.g., 10 µL).[1]
-
Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).[1]
-
Prepare a blank and a control as described in the DPPH method.
-
Mix and incubate at room temperature for a set time (e.g., 6-10 minutes).[1]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value using the same formulas as for the DPPH assay.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the core chemical reactions of the ABTS and DPPH assays.
Caption: General experimental workflow for DPPH and ABTS antioxidant capacity assays.
Caption: Simplified reaction mechanisms for the DPPH and ABTS radical scavenging assays.
Conclusion and Recommendations
Neither the ABTS nor the DPPH assay is universally superior; the choice is contingent upon the research objectives and the specific chemical properties of the phenolic compounds under investigation.[1]
-
Choose the DPPH assay for rapid screening, particularly for non-polar compounds, when simplicity and cost-effectiveness are priorities. It is a reliable method, but researchers should be mindful of potential interferences from colored compounds and the slower reaction times that may not capture the full antioxidant potential of all compounds.[1] Furthermore, the steric hindrance of the DPPH radical may lead to an underestimation of the activity of larger molecules.[7]
-
Choose the ABTS assay when evaluating a mixture of hydrophilic and lipophilic compounds, for compounds that may be sterically hindered, or when analyzing colored extracts.[1] Its applicability across a wide pH range and faster reaction kinetics make it a more versatile and often more sensitive choice, despite the additional step of pre-generating the radical.[1]
For a comprehensive and robust antioxidant profile of a phenolic compound, it is highly recommended to use both assays in parallel.[1] This multi-assay approach, potentially supplemented with other methods like FRAP (Ferric Reducing Antioxidant Power) or ORAC (Oxygen Radical Absorbance Capacity), provides a more reliable assessment of a compound's true antioxidant potential by measuring its activity through different mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool: A Comparative Guide to ABTS and Other Antioxidant Assays for Food Samples
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity in food is crucial for quality control, functional food development, and nutritional analysis. This guide provides an objective comparison of the widely used 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay with other common antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). Supported by experimental data, this guide aims to equip you with the necessary information to select the most suitable assay for your specific food sample analysis.
The antioxidant capacity of food products is a significant indicator of their potential health benefits, primarily their ability to mitigate oxidative stress.[1] Various analytical methods are available to quantify this capacity, each with its own set of principles, advantages, and limitations.[2][3] This guide focuses on a comparative analysis of four prevalent spectrophotometric assays.
Comparative Analysis of Antioxidant Assays
The choice of an antioxidant assay can significantly impact the determined antioxidant capacity, as different assays reflect different antioxidant mechanisms and have varying sensitivities to different types of antioxidant compounds. The following table summarizes the key characteristics and a selection of reported antioxidant capacities for different food matrices, providing a basis for comparison.
| Assay | Principle | Wavelength | Key Advantages | Key Limitations | Guava Fruit Extract (μM TE/g FM) | Grape Extracts (DPPH & ABTS: % scavenging; FRAP: µM Fe2+/g; ORAC: µM TE/g)[4] |
| ABTS | Single Electron Transfer (SET) | ~734 nm | Soluble in both aqueous and organic solvents, allowing for the analysis of hydrophilic and lipophilic antioxidants.[2][5] Can be used over a wide pH range.[1][6] | The ABTS radical is not naturally occurring in biological systems.[1][7] The radical generation can be slow (12-16 hours).[7] | 31.1 | 61.33 – 74.01% |
| DPPH | Single Electron Transfer (SET) | ~517 nm | Simple, rapid, and inexpensive.[7] The radical is stable and commercially available.[7] | Only soluble in organic media, limiting its application for certain samples.[2] Can be affected by light and steric hindrance.[7] | 25.2 | 43.97 – 54.40% |
| FRAP | Single Electron Transfer (SET) | ~593 nm | Simple, rapid, and cost-effective.[8] High reproducibility. | Measures only the reducing power, not the radical scavenging ability.[2] Requires acidic conditions, which is not physiologically relevant.[5] | 26.1 | 195.27 – 476.18 µM Fe2+/g |
| ORAC | Hydrogen Atom Transfer (HAT) | ~520 nm (Emission) | Measures the inhibition of peroxyl radical-induced oxidation, which is biologically relevant.[6] | Requires a specialized fluorometer.[2] Can be influenced by temperature variations.[6] | 21.3 | 9.14 – 50.33 µM TE/g |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the ABTS, DPPH, FRAP, and ORAC assays, compiled from various scientific sources.
ABTS Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.[9]
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[9]
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[9][10]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]
-
-
Sample Preparation:
-
Assay Procedure:
-
Measurement:
DPPH Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable organic solvent like methanol (B129727) or ethanol.[14] This solution should be freshly prepared and protected from light.[14][15]
-
-
Sample Preparation:
-
Prepare various concentrations of the plant extract in the same solvent used for the DPPH solution.[16]
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.[16]
-
Add different volumes of the plant extract solutions to achieve a range of concentrations.[16]
-
Incubate the reaction mixtures in the dark at a constant temperature for a specified period (e.g., 30 minutes).[16]
-
-
Measurement:
FRAP Assay Protocol
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this fresh and warm to 37°C before use.[8]
-
-
Sample Preparation:
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 593 nm.[17]
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as ferrous sulfate.
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer).[18]
-
AAPH Solution: Prepare a solution of the free radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[18]
-
Trolox Standard: Prepare a series of dilutions of Trolox to be used as the standard.[18]
-
-
Sample Preparation:
-
Assay Procedure:
-
Measurement:
Visualizing the Mechanisms and Workflow
To better understand the underlying principles of these assays, the following diagrams illustrate their reaction mechanisms and a general experimental workflow.
Caption: ABTS assay reaction mechanism.
Caption: DPPH assay reaction mechanism.
Caption: FRAP assay reaction mechanism.
Caption: ORAC assay reaction mechanism.
Caption: General experimental workflow.
Conclusion and Recommendations
The selection of an appropriate antioxidant assay is contingent upon the specific research question, the nature of the food matrix, and the available laboratory equipment.
-
The ABTS assay is a versatile and robust method suitable for a wide range of food samples due to its applicability to both hydrophilic and lipophilic antioxidants.[2]
-
The DPPH assay offers a simple and rapid screening method, particularly for methanolic extracts.[7]
-
The FRAP assay is a straightforward and reproducible method for assessing the total reducing power of a sample.[8]
-
The ORAC assay is considered more biologically relevant as it measures the scavenging of peroxyl radicals, which are prevalent in biological systems.[6]
For a comprehensive understanding of the antioxidant profile of a food sample, it is often recommended to use a battery of assays based on different mechanisms (i.e., both SET and HAT-based assays).[7] This approach provides a more complete picture of the antioxidant capacity and the potential mechanisms of action of the constituent antioxidant compounds. Researchers should also be mindful of potential interferences from other food components and the impact of extraction conditions on the final results.[5][22]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 6. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. benchchem.com [benchchem.com]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to the ABTS Assay: Unveiling Its Limitations and Exploring Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of antioxidant capacity is a critical step in various fields of study. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay is a widely adopted method due to its operational simplicity and applicability to both hydrophilic and lipophilic antioxidants. However, a nuanced understanding of its limitations is crucial for the accurate interpretation of results and the selection of the most appropriate analytical tools. This guide provides an objective comparison of the ABTS assay with common alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions.
Unpacking the Limitations of the ABTS Radical Scavenging Assay
While the ABTS assay is a valuable tool, several inherent limitations can lead to a misinterpretation of a compound's true antioxidant potential. These limitations primarily stem from the nature of the ABTS radical cation (ABTS•+), reaction kinetics, and potential interferences.
1. Non-Physiological Radical Source: The ABTS•+ is a synthetic radical that does not exist in biological systems.[1] This fundamental limitation raises questions about the physiological relevance of the antioxidant activity measured. The interactions observed between an antioxidant and the ABTS•+ may not accurately reflect the compound's behavior against biologically relevant free radicals such as the superoxide (B77818) radical (O2•−), hydroxyl radical (•OH), or peroxyl radicals.[2]
2. Steric Hindrance: The ABTS•+ molecule is relatively large and can experience steric hindrance, which may prevent it from efficiently interacting with antioxidant sites within complex molecules, such as peptides or large polyphenols.[1] This can lead to an underestimation of the antioxidant capacity of sterically hindered compounds.
3. Reaction Kinetics and pH Dependence: The reaction between the ABTS•+ and antioxidants is not always straightforward and can be influenced by factors like time and pH.
-
Slow and Biphasic Kinetics: Particularly with peptides containing residues like tyrosine, tryptophan, and cysteine, the reaction can exhibit a biphasic pattern with a rapid initial phase followed by a much slower secondary phase.[1] Short incubation times (typically 6-10 minutes) may be insufficient for the reaction to reach completion, resulting in an underestimation of the antioxidant potential.[1]
-
pH Sensitivity: The radical scavenging activity of some compounds, notably those with phenolic hydroxyl groups, is highly pH-dependent.[1] For instance, the activity of tyrosine and tryptophan residues increases significantly at higher pH.[1] This sensitivity can introduce variability and make direct comparisons between studies challenging if the pH is not strictly controlled and reported.
4. Interference from Reaction Byproducts: The reaction products of some antioxidants with the ABTS•+ may themselves possess antioxidant activity.[1] This can lead to an overestimation of the antioxidant capacity, as the assay would measure the combined activity of the parent compound and its byproducts.
A Comparative Look at Alternative Antioxidant Assays
To overcome the limitations of the ABTS assay, researchers often employ a panel of different antioxidant assays. The most common alternatives include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
| Feature | ABTS Assay | DPPH Assay | ORAC Assay | FRAP Assay |
| Principle | Scavenging of pre-formed ABTS•+ radical cation | Scavenging of stable DPPH• radical | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe | Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form |
| Radical/Oxidant | ABTS•+ (synthetic) | DPPH• (synthetic) | Peroxyl radical (biologically relevant) | Fe³⁺ (non-radical) |
| Applicability | Hydrophilic and lipophilic compounds | Primarily lipophilic compounds (soluble in organic solvents) | Hydrophilic and lipophilic compounds | Hydrophilic compounds |
| pH | Can be performed at various pHs | Typically performed in an alcoholic solution (unbuffered) | Performed at physiological pH (7.4) | Performed at acidic pH (3.6) |
| Endpoint | Decolorization (measured spectrophotometrically at ~734 nm) | Decolorization (measured spectrophotometrically at ~517 nm) | Fluorescence decay (measured with a fluorometer) | Formation of a colored complex (measured spectrophotometrically at ~593 nm) |
| Key Advantage | Applicable to a wide range of compounds | Simple, rapid, and does not require a pre-generated radical | Uses a biologically relevant radical and measures total antioxidant capacity against peroxyl radicals | Simple, rapid, and high-throughput |
| Key Limitation | Non-physiological radical, steric hindrance, kinetic issues | Non-physiological radical, steric hindrance, potential for interference from colored compounds | Requires specialized equipment (fluorometer), can be influenced by temperature and pH | Indirectly measures antioxidant capacity by reducing power, not a direct measure of radical scavenging |
Quantitative Comparison of Standard Antioxidants
The following table summarizes the antioxidant capacity of common standard compounds as determined by the ABTS, DPPH, ORAC, and FRAP assays. The values are presented as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the compound of interest, or as IC50, the concentration of the antioxidant required to scavenge 50% of the radicals. It is important to note that these values can vary between laboratories due to slight differences in experimental conditions.
| Antioxidant | ABTS Assay (TEAC) | DPPH Assay (TEAC) | ORAC Assay (µmol TE/g) | FRAP Assay (µmol Fe(II)/g) |
| Trolox | 1.00 | 1.00 | 1.00 | 1.00 |
| Ascorbic Acid | 0.97 - 1.04 | 0.46 - 0.98 | ~4.9 | ~0.9 |
| Quercetin | 1.37 - 4.70 | 1.30 - 4.90 | ~47.3 | ~4.7 |
| Gallic Acid | 1.90 - 3.50 | 1.90 - 4.80 | ~19.6 | ~3.1 |
Note: The data presented is a synthesis from multiple sources and should be used for comparative purposes. Absolute values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the ABTS, DPPH, ORAC, and FRAP assays are provided below to facilitate their implementation in the laboratory.
ABTS Radical Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.
-
-
Assay Procedure:
-
On the day of the assay, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of the antioxidant sample to a defined volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A standard curve is prepared using Trolox as the reference antioxidant.
-
-
Calculation:
-
The percentage of inhibition of the ABTS•+ is calculated as:
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH• Solution:
-
Prepare a stock solution of DPPH• in methanol (B129727) or ethanol (e.g., 0.1 mM).
-
The solution should be freshly prepared and protected from light.
-
-
Assay Procedure:
-
Add a specific volume of the antioxidant sample to a defined volume of the DPPH• solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
A standard curve is prepared using a known antioxidant like ascorbic acid or Trolox.
-
-
Calculation:
-
The percentage of DPPH• scavenging activity is calculated as:
-
Results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals).
-
ORAC (Oxygen Radical Absorbance Capacity) Assay Protocol
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare a solution of the peroxyl radical initiator, 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), in the same buffer.
-
Prepare a series of Trolox standards.
-
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the antioxidant sample or Trolox standard to the wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over a period of time (e.g., 60-90 minutes) using a fluorescence microplate reader.
-
-
Calculation:
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration.
-
The ORAC value of the sample is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add a small volume of the antioxidant sample to a defined volume of the pre-warmed FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-6 minutes).
-
Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
-
Calculation:
-
The FRAP value is calculated from the standard curve and expressed as micromoles of Fe(II) equivalents per gram or milliliter of the sample.
-
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams illustrate the key steps in the ABTS assay and a logical comparison of the four discussed antioxidant assays.
Caption: Workflow of the ABTS Radical Scavenging Assay.
Caption: Logical relationships of common antioxidant assays.
Conclusion and Recommendations
The ABTS assay, while convenient, presents significant limitations that researchers must consider for the accurate determination of antioxidant capacity. The non-physiological nature of the ABTS radical, potential for steric hindrance, and complex reaction kinetics can lead to results that may not be biologically relevant.
For a comprehensive and reliable assessment of a compound's antioxidant potential, a multi-assay approach is strongly recommended. The use of complementary assays, such as DPPH for its simplicity, and particularly the more biologically relevant ORAC assay, will provide a more complete picture. The FRAP assay can also be a useful, high-throughput screening tool for assessing the reducing power of a sample. By understanding the strengths and weaknesses of each method, researchers can select the most appropriate combination of assays to obtain robust and meaningful data in their pursuit of novel therapeutics and a deeper understanding of antioxidant science.
References
A Researcher's Guide to Cross-Validation of Antioxidant Capacity Assays
For researchers, scientists, and drug development professionals, the accurate and reliable measurement of antioxidant capacity is a critical aspect of preclinical research and product development. This guide provides an objective comparison of four widely used antioxidant capacity assays—DPPH, ABTS, FRAP, and ORAC—supported by experimental data to facilitate informed decisions in assay selection and result interpretation.
The evaluation of a substance's ability to counteract oxidative stress is fundamental in the fields of pharmacology, food science, and cosmetics. A variety of in vitro methods are available to assess antioxidant capacity, each with its own underlying chemical principle. The selection of an appropriate assay is paramount for generating meaningful and reproducible data. This guide offers a comparative overview of the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays, including their experimental protocols and a summary of comparative data.
Principles of Common Antioxidant Capacity Assays
Antioxidant capacity assays can be broadly categorized based on their chemical reaction mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1]
-
Hydrogen Atom Transfer (HAT) based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a classic example of a HAT-based method.[1]
-
Single Electron Transfer (SET) based assays determine the capacity of an antioxidant to reduce an oxidant, which changes color upon reduction. The FRAP assay is a typical SET-based method.[1]
-
Mixed-mode assays , such as the DPPH and ABTS assays, can involve both HAT and SET mechanisms.[1]
The choice of assay can significantly influence the determined antioxidant capacity, as different antioxidants may act through different mechanisms. Therefore, it is often recommended to use a battery of assays to obtain a comprehensive antioxidant profile.
Comparative Analysis of Antioxidant Capacity Assays
The following table summarizes the key characteristics of the four most common antioxidant capacity assays.
| Assay | Principle | Wavelength | Standard | Advantages | Disadvantages |
| DPPH | Mixed (SET/HAT) | ~517 nm | Trolox, Ascorbic Acid | Simple, rapid, and does not require a specialized instrument.[2] | Can be interfered with by compounds that absorb at the same wavelength; reaction kinetics can be slow for some antioxidants.[3] |
| ABTS | Mixed (SET/HAT) | ~734 nm | Trolox | Applicable to both hydrophilic and lipophilic antioxidants; stable radical cation.[4] | Requires pre-generation of the radical, which can be time-consuming.[5] |
| FRAP | SET | ~593 nm | FeSO₄·7H₂O | Simple, rapid, and inexpensive.[6] | Measures only the reducing power, not the radical scavenging ability; performed at an acidic pH which is not physiological.[6] |
| ORAC | HAT | Excitation: ~485 nm, Emission: ~520 nm | Trolox | Uses a biologically relevant radical source (peroxyl radical); high throughput adaptable.[1] | Requires a fluorescence plate reader; sensitive to temperature fluctuations.[7] |
Quantitative Data Comparison
The antioxidant capacities of various plant extracts, as determined by different assays, are presented below. It is important to note that the absolute values obtained from different assays are not directly comparable due to the different mechanisms and reaction conditions. However, the relative ranking of antioxidant activity among samples can be assessed.
A study on guava fruit extracts provides a direct comparison of the four assays on the same set of samples.[8]
| Sample (Guava Clone) | DPPH (μmol TE/g FW) | ABTS (μmol TE/g FW) | FRAP (μmol TE/g FW) | ORAC (μmol TE/g FW) |
| Clone A | 28.5 | 34.2 | 29.1 | 23.8 |
| Clone B | 22.1 | 28.0 | 23.2 | 18.9 |
| Clone C | 25.0 | 31.1 | 26.1 | 21.3 |
TE = Trolox Equivalents; FW = Fresh Weight. Data extracted from a comparative study on guava fruit extracts.[8]
Another comprehensive study on 30 different plant extracts also highlights the variable results obtained with different antioxidant assays.
| Plant Extract | DPPH (% Inhibition) | ABTS (% Inhibition) | FRAP (mmol Fe²⁺/g) | ORAC (μmol TE/g) |
| Cinnamon | 92.3 | 98.5 | 2.8 | 1850 |
| Clove | 91.8 | 97.9 | 2.5 | 1780 |
| Green Tea | 88.5 | 95.2 | 2.1 | 1550 |
| Rosemary | 85.1 | 92.3 | 1.8 | 1320 |
% Inhibition reflects the radical scavenging activity. Data extracted from a study on 30 plant extracts of industrial interest.
Experimental Protocols
Detailed methodologies for each of the four assays are provided below to ensure reproducibility and aid in the cross-validation process.
DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
Assay Procedure : To 100 µL of various concentrations of the sample or standard in a 96-well plate, add 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The results can be expressed as IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals) or as Trolox equivalents.
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS radical cation (ABTS•⁺). Dilute the ABTS•⁺ solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure : Add 10 µL of the sample or standard (e.g., Trolox) at various concentrations to 190 µL of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement : Read the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as for the DPPH assay and express the results as IC₅₀ or Trolox equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Assay Procedure : Add 10 µL of the sample or standard (FeSO₄·7H₂O) to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement : Measure the absorbance at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe(II) equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation : Prepare a working solution of fluorescein (B123965) (e.g., 10 nM) in phosphate (B84403) buffer (75 mM, pH 7.4). Prepare a solution of the free radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), in the same buffer (e.g., 240 mM). Prepare a series of Trolox standards.[6]
-
Assay Procedure : In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to 150 µL of the fluorescein working solution.
-
Incubation and Measurement : Incubate the plate at 37°C for 30 minutes. After incubation, inject 25 µL of the AAPH solution into each well to start the reaction. Immediately begin reading the fluorescence kinetically (e.g., every minute for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[7]
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC values of the samples are then expressed as Trolox equivalents.
Mandatory Visualization
Caption: Workflow for the cross-validation of antioxidant capacity assays.
Conclusion
The cross-validation of antioxidant capacity results from different assays is crucial for a comprehensive understanding of a sample's antioxidant profile. The DPPH, ABTS, FRAP, and ORAC assays each provide valuable, yet distinct, information based on their underlying chemical mechanisms. While no single assay can fully capture the complexity of antioxidant action, the concurrent use of multiple methods, as outlined in this guide, allows researchers to build a more complete and reliable picture of the antioxidant potential of their test substances. The provided protocols and comparative data serve as a valuable resource for designing robust experimental strategies and accurately interpreting the resulting data.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 3. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 5. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 6. Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Antioxidant Capacity: Biochemical Aspects and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABTS and DPPH Assays for Antioxidant Capacity Assessment
For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is a critical step in the evaluation of novel compounds and natural product extracts. Among the various methods available, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays are two of the most widely employed spectrophotometric techniques due to their simplicity, speed, and reliability. This guide provides an objective comparison of these two assays, supported by experimental data, detailed protocols, and visual representations to aid in the selection of the most appropriate method for your research needs.
Core Principles and Mechanisms
Both the ABTS and DPPH assays are based on the principle of an antioxidant donating an electron or hydrogen atom to a stable radical, which results in a measurable color change. However, the nature of the radicals and the specifics of the reactions differ significantly.
The DPPH assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•), which has a deep purple color in solution with a strong absorbance around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, leading to a color change from violet to pale yellow. This decolorization is proportional to the scavenging capacity of the antioxidant.
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm. This radical is typically produced by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants in the sample reduce the pre-formed ABTS•+, causing the solution to lose its color. The decrease in absorbance is proportional to the antioxidant concentration.
Quantitative Data Comparison
The antioxidant capacity in both assays is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of a sample is compared to that of Trolox, a water-soluble vitamin E analog.
Below is a summary of key comparative parameters for the ABTS and DPPH assays.
| Feature | ABTS Assay | DPPH Assay |
| Radical | ABTS•+ (blue-green cation radical) | DPPH• (deep violet radical) |
| Wavelength of Max. Absorbance | ~734 nm | ~517 nm |
| Solubility | Soluble in both aqueous and organic solvents | Primarily soluble in organic solvents |
| Reaction pH | Can be used over a wide pH range | Sensitive to acidic pH |
| Reaction Time | Generally faster reaction kinetics | Can have slower reaction kinetics with |
A Researcher's Guide: Choosing Between ABTS and ORAC Assays for Antioxidant Capacity
For researchers, scientists, and drug development professionals, the accurate measurement of antioxidant capacity is a critical step in evaluating novel compounds and formulations. Among the various available methods, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay and the Oxygen Radical Absorbance Capacity (ORAC) assay are two of the most widely utilized. While both assays aim to quantify antioxidant potential, they operate on different chemical principles, making them suitable for different applications and sample types. This guide provides a comprehensive comparison to help you decide when the ABTS assay is the more appropriate choice over the ORAC assay.
Fundamental Principles: A Tale of Two Mechanisms
The primary difference between the ABTS and ORAC assays lies in their underlying chemical mechanisms.[1] The ABTS assay is predominantly a Single Electron Transfer (SET) based assay.[1] In this method, the antioxidant's ability to reduce an oxidant is measured, resulting in a color change that is quantified spectrophotometrically.[1] Conversely, the ORAC assay is a Hydrogen Atom Transfer (HAT) based method.[1] This assay measures the capacity of an antioxidant to quench free radicals by donating a hydrogen atom.[1] This fundamental difference in reaction mechanism is a key factor in determining which assay is more suitable for a particular research question.
Head-to-Head Comparison: ABTS vs. ORAC
| Feature | ABTS Assay | ORAC Assay | When to Prefer ABTS |
| Primary Mechanism | Single Electron Transfer (SET)[1] | Hydrogen Atom Transfer (HAT)[1] | When investigating the electron-donating capacity of antioxidants. |
| Radical Source | Pre-generated ABTS radical cation (ABTS•+)[2] | Peroxyl radicals generated from AAPH thermal decomposition[3] | When a stable, pre-formed radical is desired for simpler and faster screening. |
| Sample Solubility | Measures both hydrophilic and lipophilic antioxidants[1][4][5] | Can be adapted for both, but typically requires different extraction procedures for each fraction[6][7] | When testing samples with mixed or unknown solubility, or for a more direct comparison of total antioxidant capacity in complex mixtures. |
| pH Versatility | Can be conducted over a wide pH range[8] | Typically performed at a physiological pH of 7.4[9] | When studying the effect of pH on antioxidant activity. |
| Instrumentation | Spectrophotometer (colorimetric)[2] | Fluorometer (fluorescence)[10] | When a fluorometer is not available, as spectrophotometers are more common in laboratories. |
| Biological Relevance of Radical | The ABTS radical is not naturally found in biological systems.[4][10] | The peroxyl radical is a biologically relevant radical species.[11] | While the ORAC radical is more biologically relevant, ABTS is still a valuable tool for comparative screening of antioxidant potential. |
| Assay Time | Relatively rapid reaction time.[8] | Longer assay time due to the kinetic nature of the measurement.[10] | For high-throughput screening where faster results are required. |
Quantitative Data Summary
A study comparing antioxidant activity in guava fruit extracts provides a practical example of the quantitative results obtained from both assays.
| Assay | Average Antioxidant Activity (μM Trolox equivalent/g fresh mass) |
| ABTS | 31.1 |
| ORAC | 21.3 |
These results highlight that different assays can yield varying antioxidant capacity values for the same sample, underscoring the importance of selecting the appropriate assay based on the research objectives and the chemical nature of the antioxidants being studied.
When to Use the ABTS Assay Instead of the ORAC Assay: A Decision Guide
Based on the comparative data, the ABTS assay is the preferred method in the following scenarios:
-
Screening both Hydrophilic and Lipophilic Antioxidants Simultaneously: The ABTS radical is soluble in both aqueous and organic solvents, making it ideal for determining the total antioxidant capacity of complex samples containing a mix of hydrophilic and lipophilic compounds without requiring separate extractions.[1][4][5]
-
High-Throughput Screening: The ABTS assay is generally faster than the ORAC assay, making it more suitable for screening large numbers of samples.[8]
-
Limited Equipment Availability: The ABTS assay relies on a standard spectrophotometer, which is more commonly available in laboratories than the fluorometer required for the ORAC assay.
-
Investigating the Influence of pH: The flexibility of the ABTS assay across a wide pH range allows for the study of how pH affects the antioxidant activity of a compound.[8]
-
When the Primary Interest is Electron-Donating Capacity: As a SET-based assay, the ABTS method is a direct measure of a compound's ability to donate an electron, a key mechanism of antioxidant action.
Experimental Protocols
ABTS Assay Protocol
This protocol is based on the decolorization of the ABTS radical cation (ABTS•+).
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[2]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[2] Before use, dilute the solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
2. Standard Curve Preparation:
-
Prepare a series of Trolox standards of known concentrations.
3. Assay Procedure:
-
Add a small volume of the standard or sample to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[2]
4. Calculation:
-
Calculate the percentage inhibition of the absorbance.
-
Plot the percentage inhibition against the Trolox concentration to generate a standard curve.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample from the standard curve.
ORAC Assay Protocol
This protocol measures the inhibition of fluorescein (B123965) decay by antioxidant action.
1. Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate (B84403) buffer (pH 7.4).
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer.
-
Trolox Standard Solution: Prepare a stock solution of Trolox in 75 mM phosphate buffer and make serial dilutions.
2. Assay Procedure:
-
In a 96-well black microplate, add the sample or Trolox standard.
-
Add the fluorescein working solution to each well and incubate at 37°C.[12]
-
Initiate the reaction by adding the AAPH solution.[12]
-
Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[6]
3. Calculation:
-
Calculate the area under the fluorescence decay curve (AUC).
-
Subtract the AUC of the blank from the AUC of the sample or standard.
-
Plot the net AUC against the Trolox concentration to create a standard curve.
-
Express the ORAC value of the sample as Trolox equivalents.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows of the ABTS and ORAC assays.
Caption: Workflow of the ABTS assay for antioxidant capacity.
Caption: Workflow of the ORAC assay for antioxidant capacity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. youtube.com [youtube.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. nutritionaloutlook.com [nutritionaloutlook.com]
- 12. Oxygen radical absorbance capacity (ORAC) assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of ABTS Diammonium Salt: A Comprehensive Guide
Essential protocols for the responsible management of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a widely used chromogenic substrate in laboratory settings.
For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. ABTS diammonium salt, a staple in ELISA and other antioxidant capacity assays, requires careful management due to its potential hazards. While some safety data sheets (SDS) may differ in their hazard classification, it is prudent to treat this compound as potentially hazardous, with some sources indicating it can cause skin, eye, and respiratory irritation[1][2]. Adherence to the following guidelines will ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (such as nitrile or neoprene), safety glasses with side shields or goggles, and a laboratory coat[1][2]. All handling of solid ABTS and preparation of solutions should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation[1][2]. An accessible safety shower and eyewash station are mandatory prerequisites for handling this chemical[1].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety information for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| CAS Number | 30931-67-0 | [3] |
| Molecular Formula | C₁₈H₂₄N₆O₆S₄ | [2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [3] |
| H315: Causes skin irritation | [3][4] | |
| H319: Causes serious eye irritation | [3][4] | |
| H335: May cause respiratory irritation | [3][4] |
Detailed Disposal Protocols
The appropriate disposal method for this compound depends on its form—whether it is an unused solid, part of a liquid waste solution, or has contaminated laboratory equipment.
Disposal of Unused or Expired Solid this compound
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements[2].
-
Proper Packaging: Ensure the chemical is securely sealed in its original container or a clearly labeled, appropriate waste container to prevent accidental exposure[2].
-
Hazardous Waste Collection: Arrange for the collection of the packaged solid waste by a licensed hazardous waste disposal service[2]. Do not mix with household garbage[4].
Disposal of Liquid Waste Containing ABTS
Liquid waste, such as that generated from ELISA assays, must be treated as hazardous.
-
Collection: Collect all liquid waste containing ABTS in a designated, sealed, and clearly labeled hazardous waste container[2].
-
pH Adjustment (If Necessary): If your institutional protocols require it, neutralize acidic or basic solutions before disposal. Always consult your EHS guidelines for specific pH ranges[2].
-
Chemical Inactivation (Expert Use Only): In some specialized cases, chemical inactivation to reduce hazardous properties may be an option. This procedure should only be performed by trained personnel following a validated and approved protocol from your EHS office[2].
Disposal of Contaminated Labware
Proper decontamination and disposal of labware that has come into contact with ABTS is critical to prevent cross-contamination and ensure safety.
-
Segregation: All disposable labware, such as pipette tips and tubes, that has been in contact with ABTS should be collected in a designated hazardous waste container[2].
-
Decontamination of Non-Disposable Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent (e.g., 70% ethanol) followed by a thorough washing. The initial rinsate should be collected as hazardous waste[2].
-
Disposal: Dispose of the contaminated disposable labware as solid hazardous waste, in accordance with institutional and local regulations[2].
Procedural Workflow for ABTS Disposal
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following diagram illustrates the logical workflow.
By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe working environment and compliance with all relevant regulations. Always prioritize consulting your institution's specific EHS guidelines as the primary source of information.
References
Personal protective equipment for handling ABTS diammonium salt
Essential Safety and Handling of ABTS Diammonium Salt
For researchers and scientists engaged in drug development and other laboratory-based research, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety, operational, and disposal information for 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), a commonly used chromogenic substrate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with several potential hazards that demand careful handling. According to multiple safety data sheets (SDS), the compound is identified as:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1][3]
Given these classifications, it is crucial to implement the following safety precautions to minimize any risk of exposure in the laboratory.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, especially in its solid form, to prevent exposure.[2][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1][2] |
| Hand Protection | Protective Gloves | Use chemical-resistant gloves, such as nitrile rubber.[1][2] |
| Body Protection | Laboratory Coat | A standard laboratory coat should always be worn.[2][4] |
| Respiratory Protection | Respirator | A respirator should be used if ventilation is inadequate or when handling large quantities of the powder.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling and storage are essential for maintaining the stability of this compound and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.[1]
-
Donning PPE: Put on a laboratory coat, safety goggles with side-shields, and chemical-resistant gloves before handling the reagent.[4]
Handling and Use
-
Weighing and Solution Preparation: Carefully weigh the required amount of this compound within the chemical fume hood to minimize dust dispersion.
-
Contact Avoidance: Avoid direct contact with the skin, eyes, and clothing.[2]
-
Good Laboratory Practices: Do not eat, drink, or smoke in the designated work area.[1] Wash hands thoroughly after handling the substance.[1][2]
Storage
-
Store in a tightly sealed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Protect from light and moisture.[2] The recommended storage temperature is typically 2-8°C.
Spillage and Disposal Plan
In the event of a spill or when disposing of waste, the following procedures must be followed:
-
Spillage: In case of a spill, prevent the generation of dust. Wear the appropriate PPE, sweep up the spilled solid material, and place it into a suitable, closed container for disposal.[2] The spill area should then be thoroughly cleaned with water.[2]
-
Disposal: Dispose of this compound waste and any contaminated materials in accordance with all local, state, and federal regulations.[2] While some sources suggest that very dilute aqueous solutions might be disposable as wastewater, it is imperative to comply with the specific guidelines set by your institution and local authorities.[2] Empty containers should be taken to an approved waste handling site for recycling or disposal.
Experimental Protocol: ABTS Antioxidant Assay
ABTS is frequently used to measure the antioxidant capacity of various samples.[5][6] The following is a detailed methodology for a typical ABTS assay.
Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of this compound in 10 mL of deionized water.[7][8]
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[9]
-
ABTS Radical Cation (ABTS•+) Working Solution:
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.[9]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][10] This allows for the complete generation of the radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.700 ± 0.05 at 734 nm.[7][10]
-
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox (a vitamin E analog) in a suitable solvent like ethanol. From this stock, create a series of dilutions for the standard curve.[9]
Assay Procedure
-
Add 200 µL of the diluted ABTS•+ working solution to each well of a 96-well microplate.[10]
-
Add 10 µL of your antioxidant sample or Trolox standard to the corresponding wells.[10]
-
Mix thoroughly and incubate at room temperature for 2-6 minutes.[10]
-
Measure the absorbance at 734 nm using a microplate reader.[9][11]
-
The decrease in absorbance is proportional to the antioxidant concentration in the sample.
Workflow Visualization
The following diagram illustrates the key procedural steps for the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biofargo.com [biofargo.com]
- 6. This compound, chromogenic peroxidase substrate (CAS 30931-67-0) | Abcam [abcam.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. japer.in [japer.in]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
